DCAF1 binder 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H35ClN6O |
|---|---|
分子量 |
507.1 g/mol |
IUPAC名 |
1-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C28H35ClN6O/c1-20(36)34-15-17-35(18-16-34)23-9-10-24-25(19-23)32-27(33-26(24)31-14-13-30)28(11-3-2-4-12-28)21-5-7-22(29)8-6-21/h5-10,19H,2-4,11-18,30H2,1H3,(H,31,32,33) |
InChIキー |
GGEKTDCCHNVLNE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C(=NC(=N3)C4(CCCCC4)C5=CC=C(C=C5)Cl)NCCN |
製品の起源 |
United States |
Foundational & Exploratory
DCAF1's Function in Cell Cycle Regulation and Progression: A Technical Guide
Introduction
DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as Viral Protein R Binding Protein (VprBP), is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] The CRL4 E3 ligase, composed of a Cullin 4 (CUL4A or CUL4B) scaffold, the RING protein RBX1, and the adaptor protein DDB1, is a master regulator of protein turnover, playing a pivotal role in fundamental cellular processes including DNA replication, damage repair, and cell cycle progression.[3][4] DCAF1 functions by bridging specific substrate proteins to the DDB1-CUL4 core ligase, thereby targeting them for polyubiquitination and subsequent degradation by the 26S proteasome.[5]
Given its central role in protein homeostasis, the dysregulation of DCAF1 is implicated in various pathologies, including cancer and viral infections. Notably, DCAF1 is essential for cell proliferation and survival; its depletion is often associated with severe defects in cell cycle progression and is pan-lethal in many cell lines. This guide provides an in-depth technical overview of the multifaceted functions of DCAF1 in regulating the cell cycle, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways involved.
The Core Machinery: DCAF1 in E3 Ubiquitin Ligase Complexes
DCAF1 is a large, multi-domain protein that serves as a substrate specificity determinant for E3 ubiquitin ligases. Its primary role is within the CRL4 complex, where its C-terminal WD40 domain interacts with DDB1. This interaction positions DCAF1 to recruit specific substrates for ubiquitination.
Uniquely among DCAF proteins, DCAF1 can service two distinct E3 ubiquitin ligases. Besides the RING-type CRL4, DCAF1 also associates with the HECT-type E3 ligase EDD (also called UBR5) in a complex with DYRK2 kinase, known as the 'EDVP' complex. This dual-service capability allows DCAF1 to regulate a broader array of substrates and cellular processes, including cytoskeletal organization.
DCAF1's Role in Cell Cycle Progression
DCAF1 exerts control over multiple phases of the cell cycle by targeting key regulatory proteins. Its depletion leads to an accumulation of cells in the S and G2 phases, indicating critical roles in DNA replication and mitotic entry.
S-Phase Progression and DNA Replication
Evidence points to DCAF1's involvement in regulating DNA replication. DCAF1 and CUL4A associate with chromatin during the S and G2 phases. A key substrate in this process is MCM10, a DNA replication licensing factor. Under conditions of cellular stress, DCAF1 directs the degradation of MCM10, potentially acting as a checkpoint to halt replication. Depletion of DCAF1 has been shown to increase the "firing" of new replication forks, suggesting a role in preventing re-replication and maintaining genomic stability.
G2/M Transition: The FoxM1 and PLK4 Axes
DCAF1's role in the G2/M transition is particularly complex, involving both protein degradation and transcriptional co-activation.
Dual Regulation of FoxM1: The transcription factor FoxM1 is a master regulator of G2/M progression, driving the expression of genes essential for mitosis, such as CCNB1 (Cyclin B1) and PLK1. DCAF1 modulates FoxM1 activity in a highly cell-cycle-specific manner:
-
S Phase: DCAF1, as part of the CRL4 complex, targets FoxM1 for polyubiquitination and degradation, helping to keep its activity low during DNA replication.
-
G2/M Phase: DCAF1 disengages from the CRL4 complex and instead associates with FoxM1 on the promoters of its target genes. In this context, DCAF1 functions as a transcriptional co-activator, promoting the expression of mitotic genes and facilitating entry into M phase.
Depletion of DCAF1 impairs the expression of FoxM1 target genes and blocks cells from progressing from G2 into mitosis.
Control of PLK4 Levels: Polo-like kinase 4 (PLK4) is the master kinase that governs centriole duplication. Its levels must be tightly controlled to prevent centrosome amplification. While the SCF-TrCP E3 ligase regulates PLK4 at the G1/S transition, recent evidence shows that CRL4-DCAF1 targets PLK4 for degradation specifically during the G2 phase. This G2-phase degradation is crucial to prevent premature centriole disengagement, which would improperly license the next round of duplication. DCAF1 binds PLK4 during interphase, with ubiquitination peaking in G2.
p53-Dependent Cell Cycle Control
DCAF1 is a negative regulator of the tumor suppressor p53. It controls p53 through at least two distinct mechanisms:
-
Promoting Degradation: DCAF1 is required for the efficient polyubiquitination of p53 by its primary E3 ligase, MDM2. Depletion of DCAF1 leads to a significant stabilization and accumulation of p53 protein.
-
Transcriptional Repression: DCAF1 can be recruited to the promoters of p53 target genes, where it functions to block transcriptional activation by recruiting histone deacetylase 1 (HDAC1).
By suppressing p53, DCAF1 also downregulates p53's downstream effector genes, most notably the cyclin-dependent kinase inhibitors (CDKIs) p21 and p27. These inhibitors act as crucial brakes on the cell cycle, primarily by inhibiting cyclin-CDK complexes to prevent entry into S phase. Therefore, by keeping p53, p21, and p27 levels in check, DCAF1 helps promote cell cycle entry and proliferation.
Beyond the E3 Ligase: Kinase and Co-activator Functions
While its role as a substrate receptor is primary, DCAF1 possesses intrinsic functions that also impact cell cycle regulation.
-
Kinase Activity: DCAF1 contains a kinase-like domain and can directly phosphorylate histone H2A at threonine 120 (H2AT120p). This phosphorylation mark is associated with the repression of tumor suppressor genes, adding another layer to DCAF1's ability to influence cell cycle control via chromatin remodeling.
-
Transcriptional Co-activation: As described with FoxM1, DCAF1 can directly associate with transcription factors on chromatin to promote gene expression, a role independent of its canonical function in the CRL4 complex.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating DCAF1's role in cell cycle progression.
Table 1: Effect of DCAF1 Depletion on Cell Cycle Phase Distribution
| Cell Line | Experimental Condition | % Cells in S Phase | % Cells in G2/M Phase | Reference |
|---|---|---|---|---|
| U2OS | DCAF1 siRNA | Increased | Increased |
| HeLa | DCAF1 siRNA | Increased | Increased | |
Table 2: Effect of DCAF1 Depletion on Mitotic Entry
| Cell Line | Treatment | Metric | Result | Reference |
|---|---|---|---|---|
| U2OS | Control siRNA | % Mitotic Cells (P-H3+) | 8.0% | |
| U2OS | DCAF1 siRNA #1 | % Mitotic Cells (P-H3+) | 2.8% |
| U2OS | DCAF1 siRNA #2 | % Mitotic Cells (P-H3+) | 0.5% | |
Key Experimental Methodologies
The study of DCAF1 function relies on a combination of molecular and cell biology techniques. Below are generalized protocols for key experiments.
siRNA-Mediated Knockdown and Cell Cycle Analysis
This workflow is used to assess the phenotypic consequences of DCAF1 depletion on cell cycle progression.
Protocol Details:
-
Transfection: Use 20-50 nM of siRNA duplexes with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
-
Fixation: For flow cytometry, slowly add ice-cold 70% ethanol to the cell pellet while vortexing and fix overnight at -20°C.
-
Staining: For DNA content, resuspend fixed cells in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). For mitotic index, incubate permeabilized cells with a primary antibody against phospho-histone H3 (Ser10), followed by a fluorescently-labeled secondary antibody.
-
Analysis: Acquire data on a flow cytometer. Analyze DNA content histograms using cell cycle analysis software (e.g., FlowJo, ModFit LT).
Co-Immunoprecipitation (Co-IP)
This technique is used to validate physical interactions between DCAF1 and its putative substrates (e.g., FoxM1, PLK4).
Protocol Outline:
-
Cell Lysis: Lyse cells transfected with tagged proteins (or endogenous protein) in a non-denaturing lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Pre-clearing: Incubate lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-FLAG for FLAG-PLK4, or anti-DCAF1) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the "bait" protein and the suspected interacting "prey" protein.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if DCAF1 directly associates with the promoters of specific genes, such as those regulated by FoxM1.
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis & Sonication: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (e.g., anti-DCAF1, anti-FoxM1) or a control IgG.
-
Complex Capture: Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Washing: Perform stringent washes to remove non-specifically bound chromatin.
-
Elution & Reverse Cross-links: Elute the complexes and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes to quantify the amount of enriched DNA.
Conclusion and Implications for Drug Development
DCAF1 is a master regulator of the cell cycle, operating through multiple, interconnected mechanisms. Its role as a substrate receptor for the CRL4 E3 ligase places it at the center of pathways controlling DNA replication, mitotic entry, and tumor suppression. Furthermore, its kinase and transcriptional co-activator functions add significant layers of complexity to its regulatory capacity. The essential, pan-lethal nature of DCAF1 in proliferating cells makes it a compelling, albeit challenging, target for therapeutic intervention in oncology.
Future drug development efforts could focus on:
-
Targeted Protein Degradation: Developing Proteolysis-Targeting Chimeras (PROTACs) that utilize DCAF1 to degrade oncogenic proteins.
-
Inhibiting DCAF1-Substrate Interactions: Designing small molecules that specifically block the interaction between DCAF1 and key oncogenic substrates or viral proteins.
-
Modulating DCAF1 Activity: Exploring ways to inhibit the non-canonical kinase or transcriptional activities of DCAF1.
A deeper understanding of the structural basis for DCAF1's substrate recognition and its dynamic regulation throughout the cell cycle will be paramount to successfully targeting this multifaceted protein for therapeutic benefit.
References
- 1. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. ABD1 is an Arabidopsis DCAF substrate receptor for CUL4-DDB1-based E3 ligases that acts as a negative regulator of abscisic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure and Interaction Landscape of the DCAF1 WD40 Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDB1- and CUL4-associated factor 1 (DCAF1), also known as VprBP (Vpr-binding protein), is a crucial component of the CUL4-DDB1 E3 ubiquitin ligase complex, where it functions as a substrate receptor. Its C-terminal WD40 repeat domain serves as a versatile platform for the recruitment of a diverse array of cellular and viral proteins, thereby playing a pivotal role in numerous cellular processes, including cell cycle regulation, DNA damage response, and apoptosis. The hijacking of DCAF1 by lentiviral accessory proteins, such as HIV-1's Vpr and HIV-2's Vpx, underscores its significance in viral pathogenesis and has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the structure of the DCAF1 WD40 domain and its intricate interactions with various binders.
Structure of the DCAF1 WD40 Repeat Domain
The DCAF1 WD40 domain, typically spanning residues 1081–1388, adopts a highly conserved seven-bladed β-propeller structure.[1] Each "blade" of the propeller is composed of approximately 40-60 amino acids that form a four-stranded anti-parallel β-sheet. This doughnut-shaped architecture provides a stable scaffold with multiple potential interaction surfaces, including the top, bottom, and circumference of the propeller. The central channel of the β-propeller is a prominent feature and a key site for the binding of many interacting proteins and small molecules.
Interaction of the DCAF1 WD40 Domain with Binders
The DCAF1 WD40 domain serves as a hub for a multitude of protein-protein interactions, mediating the recruitment of substrates to the CRL4DCAF1 E3 ubiquitin ligase for subsequent ubiquitination and degradation.
Viral Protein Binders: Vpr and Vpx
Lentiviral accessory proteins Vpr (from HIV-1) and Vpx (from HIV-2 and SIV) directly engage the DCAF1 WD40 domain to hijack the host's ubiquitin-proteasome system.[2][3] This interaction is critical for viral replication and pathogenesis. Vpr utilizes this interaction to induce G2/M cell cycle arrest, creating a more favorable environment for viral replication.[4] Vpx, on the other hand, recruits the host restriction factor SAMHD1 to the DCAF1 complex, leading to its degradation and thereby promoting reverse transcription in myeloid cells. While both Vpr and Vpx bind to the DCAF1 WD40 domain, the precise molecular determinants of these interactions exhibit subtle differences. A conserved Wx4Φx2Φx3AΦxH motif present in both Vpr and Vpx has been identified as a crucial element for DCAF1 binding.
Cellular Protein Binders: SAMHD1 and UNG2
Beyond its interactions with viral proteins, the DCAF1 WD40 domain also engages with cellular proteins. The interaction with SAMHD1 is mediated by Vpx, which acts as a molecular bridge between DCAF1 and SAMHD1. In contrast, the interaction with Uracil-DNA Glycosylase 2 (UNG2) is facilitated by the HIV-1 Vpr protein. Vpr creates a novel binding interface on the DCAF1 surface for the recruitment and subsequent degradation of UNG2.
Small Molecule Inhibitors
The central pocket of the DCAF1 WD40 domain has emerged as a druggable target for the development of small molecule inhibitors. These inhibitors can disrupt the protein-protein interactions mediated by DCAF1, offering a potential therapeutic strategy against HIV infection and certain cancers. Various compounds have been identified that bind to the DCAF1 WD40 domain with affinities ranging from nanomolar to micromolar concentrations.
Quantitative Binding Data
The binding affinities of various small molecules to the DCAF1 WD40 domain have been characterized using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Compound/Binder | Method | Affinity (KD) | Reference |
| Z1391232269 | SPR | 11.5 ± 4.2 μM | |
| Compound 3c (R-enantiomer) | SPR | 13.5 ± 0.2 μM | |
| Compound 3d (S-enantiomer) | SPR | 490 ± 90 nM | |
| Compound 3d (S-enantiomer) | ITC | 932 ± 150 nM | |
| OICR-8268 (26e) | SPR | 38 nM | |
| CYCA-117-70 | SPR | ~70 μM |
Signaling Pathways Involving DCAF1
DCAF1 is implicated in several key signaling pathways, often acting as a negative regulator.
p53 Signaling Pathway
DCAF1 has been shown to negatively regulate the tumor suppressor protein p53. DCAF1 can promote the MDM2-mediated ubiquitination and subsequent degradation of p53. Additionally, DCAF1 can be recruited to the promoters of p53 target genes, where it functions to block transcriptional activation.
Hippo Signaling Pathway
DCAF1 is a negative regulator of the Hippo signaling pathway, a critical pathway for controlling organ size and tissue homeostasis. DCAF1, as part of the CRL4 E3 ligase complex, targets the core Hippo pathway kinases LATS1 and LATS2 for ubiquitination and subsequent degradation or inactivation. This leads to the activation of the downstream transcriptional co-activator YAP.
HIV-1 Vpr-Induced G2 Arrest
HIV-1 Vpr hijacks the CRL4-DCAF1 complex to induce a G2 cell cycle arrest. Vpr acts as an adaptor, recruiting an unknown cellular host factor(s) to the E3 ligase for ubiquitination and degradation. The degradation of this factor(s) leads to the activation of the ATR kinase and subsequent cell cycle arrest.
Experimental Protocols
Detailed methodologies are essential for the successful study of DCAF1 and its interactions. Below are outlines for key experimental protocols.
Protein Expression and Purification of DCAF1 WD40 Domain
Expression in E. coli (from inclusion bodies):
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the DCAF1 WD40 domain, often with an N-terminal His6-tag.
-
Culture Growth: Grow the transformed bacteria in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
Solubilization and Refolding: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea). Refold the protein by rapid dilution or dialysis into a refolding buffer.
-
Purification: Purify the refolded protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure and homogenous protein sample.
Expression in Baculovirus/Insect Cells:
-
Cloning: Subclone the DCAF1 WD40 domain into a baculovirus transfer vector (e.g., pFastBac).
-
Bacmid Generation: Transform E. coli DH10Bac cells with the transfer vector to generate a recombinant bacmid.
-
Transfection and Virus Amplification: Transfect insect cells (e.g., Sf9) with the recombinant bacmid to produce an initial stock of recombinant baculovirus (P1). Amplify the virus stock to obtain a high-titer stock (P2 or P3).
-
Protein Expression: Infect a large-scale culture of insect cells (e.g., Sf9 or High Five™) with the high-titer baculovirus stock. Harvest the cells 48-72 hours post-infection.
-
Purification: Lyse the cells and purify the soluble recombinant DCAF1 WD40 domain using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5) and activate the surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize the purified DCAF1 WD40 domain onto the activated sensor chip surface via amine coupling. A reference channel should be prepared by deactivating the surface with ethanolamine (B43304) without protein immobilization.
-
Analyte Injection: Prepare a series of dilutions of the binder (analyte) in a suitable running buffer. Inject the analyte solutions over the sensor and reference channels at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index (measured in Response Units, RU) in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare the purified DCAF1 WD40 domain and the binder in identical, thoroughly degassed buffer to minimize heats of dilution.
-
Instrument Setup: Load the DCAF1 WD40 domain solution into the sample cell of the calorimeter and the binder solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the binder into the DCAF1 solution while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of the binder to DCAF1. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in a cellular context.
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., Vpr) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., DCAF1).
Experimental Workflow
The following diagram illustrates a general workflow for studying the interaction between DCAF1 and a potential binder.
Conclusion
The DCAF1 WD40 domain stands as a critical nexus for cellular signaling and a key battleground in the host-pathogen arms race. Its well-defined structure and amenability to a range of biochemical and biophysical techniques make it an exemplary system for studying protein-protein interactions. A thorough understanding of its structure, interaction landscape, and the signaling pathways it governs is paramount for the development of novel therapeutics targeting a spectrum of diseases, from viral infections to cancer. This guide provides a foundational framework for researchers embarking on the study of this multifaceted and crucial protein domain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A novel DCAF1-binding motif required for Vpx-mediated degradation of nuclear SAMHD1 and Vpr-induced G2 arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Defining the interactions and role of DCAF1/VPRBP in the DDB1-cullin4A E3 ubiquitin ligase complex engaged by HIV-1 Vpr to induce a G2 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of DCAF1-Targeted Therapeutics: Unraveling the Discovery of the First Selective Binders
A Technical Guide for Researchers and Drug Development Professionals
DDB1- and CUL4-associated factor 1 (DCAF1) has emerged as a critical substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a pivotal role in cellular homeostasis and protein degradation.[1] Its function is hijacked by lentiviruses like HIV and SIV to degrade antiviral host factors, making it a compelling therapeutic target.[1][2] This technical guide delves into the seminal discoveries of the first selective small-molecule binders of the DCAF1 WD40 repeat (WDR) domain, providing an in-depth look at the innovative screening and validation methodologies that paved the way for novel therapeutic strategies, including the development of Proteolysis Targeting Chimeras (PROTACs).
The Ubiquitin-Proteasome System and the Role of DCAF1
The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells. This process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin chains to substrate proteins, marking them for destruction by the proteasome. DCAF1 acts as a substrate receptor within the Cullin-RING E3 ligase 4 (CRL4) complex, specifically CRL4DCAF1, recognizing and presenting specific proteins for ubiquitination.[3]
Figure 1: The DCAF1-mediated ubiquitin-proteasome pathway.
Discovery of the First Selective DCAF1 Binders: Three Pioneering Approaches
The initial breakthroughs in targeting DCAF1 were not from a single discovery but rather a series of parallel efforts employing distinct and innovative methodologies. This guide details three such landmark discoveries.
AI-Powered Discovery: The Identification of CYCA-117-70
In a pioneering approach that leveraged artificial intelligence in the absence of any known ligands, researchers identified CYCA-117-70 as a selective binder for the DCAF1 WDR domain.[1]
The discovery process involved a multi-step computational and experimental cascade.
Figure 2: Workflow for the discovery of CYCA-117-70.
-
Virtual Screening with MatchMaker: A proteome-scale drug–target interaction prediction model, MatchMaker, was used to score a large compound library against three predicted pockets on the DCAF1 WDR domain. The top 10,000 scoring compounds for each pocket were pooled.
-
Cheminformatics and Docking: The pooled compounds were filtered based on their MatchMaker proteome binding profiles to remove non-specific binders. The remaining candidates underwent molecular docking simulations to predict their binding poses within the DCAF1 WDR domain.
-
Surface Plasmon Resonance (SPR): 101 commercially available compounds were selected for experimental validation. SPR was used to measure the binding affinity of these compounds to the purified DCAF1 WDR domain. This technique detects changes in the refractive index at the surface of a sensor chip when a ligand (compound) binds to an immobilized protein (DCAF1).
-
X-ray Crystallography: To confirm the binding mode, the DCAF1 WDR domain was co-crystallized with CYCA-117-70. The resulting high-resolution structure revealed that the compound selectively occupies the central cavity of the WDR domain.
| Compound | Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| CYCA-117-70 | SPR | 70 µM | 0.21 |
Table 1: Biophysical characterization of CYCA-117-70 binding to DCAF1.
DNA-Encoded Library (DEL) Screening: The Path to OICR-8268
A high-throughput screening approach using a DNA-encoded library of 114 billion compounds led to the discovery of a potent and selective nanomolar DCAF1 binder, OICR-8268.
This discovery began with a massive library screen, followed by hit validation and structure-guided chemical optimization.
Figure 3: Workflow for the discovery of OICR-8268.
-
DNA-Encoded Library (DEL) Technology: A library of 114 billion unique small molecules, each tagged with a unique DNA barcode, was screened against the immobilized DCAF1 WDR domain. Compounds that bound to the protein were enriched and identified by sequencing their DNA tags.
-
Hit Validation (Biophysical Assays):
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stability of a protein. A binding compound will typically increase the melting temperature (ΔTm) of the protein. The initial hit, Z1391232269, stabilized DCAF1 with a ΔTm > 2 °C.
-
Surface Plasmon Resonance (SPR): Used to confirm binding and quantify the binding affinity (KD) of the initial hit and subsequent optimized compounds.
-
Isothermal Titration Calorimetry (ITC): An orthogonal method to confirm binding and determine thermodynamic parameters. The binding of Z1391232269 was confirmed with a KD of 9 µM.
-
-
Structure-Guided Optimization: The co-crystal structure of DCAF1 with the initial hit revealed a suboptimal binding geometry. This structural information guided the synthesis of analogues, leading to the more potent S-enantiomer (compound 3d) and ultimately to OICR-8268 (compound 26e).
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in a cellular environment. OICR-8268 demonstrated cellular target engagement with an EC50 of 10 µM.
| Compound | Method | Binding Affinity (KD) | DSF (ΔTm) | Cellular Engagement (EC50) |
| Z1391232269 (Initial Hit) | SPR | 11.5 ± 4.2 µM | > 2 °C | Not Reported |
| Z1391232269 (Initial Hit) | ITC | 9 µM | - | Not Reported |
| 3d (S-enantiomer) | SPR | 490 ± 90 nM | 2.8 °C @ 25 µM | Not Reported |
| 3d (S-enantiomer) | ITC | 932 ± 150 nM | - | Not Reported |
| OICR-8268 (26e) | SPR | 38 ± 1.5 nM | Concentration-dependent increase | 10 µM (CETSA) |
| OICR-8268 (26e) | ITC | 216 ± 76 nM | - | - |
Table 2: Biophysical and cellular characterization of DCAF1 binders from the DEL screen.
Knowledge-Based Focused Screening: A Rapid Path to Novel Binders
Leveraging existing knowledge of WDR domain binders, researchers at Novartis rapidly identified novel DCAF1 binders through an iterative focused screening campaign.
This strategy involved a small, curated library and sensitive biophysical techniques for hit identification and characterization.
References
DCAF1: A Pivotal Regulator in Cellular Signaling and p53 Tumor Suppressor Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP, is a multifaceted protein that functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, and also possesses intrinsic kinase activity. Its integral role in a multitude of cellular processes, including cell cycle progression, DNA damage response, and transcriptional regulation, has positioned it as a protein of significant interest in both fundamental biology and therapeutic development. A critical facet of DCAF1's function is its intricate and often inhibitory regulation of the p53 tumor suppressor protein. This technical guide provides a comprehensive overview of DCAF1's involvement in cellular pathways, with a particular focus on its modulation of p53. It includes a summary of known substrates and interacting partners, detailed methodologies for key experimental procedures, and visual representations of the pertinent signaling cascades.
Introduction to DCAF1
DCAF1 is a key component of the CRL4 E3 ubiquitin ligase complex, which is a major player in the ubiquitin-proteasome system responsible for the degradation of a wide array of cellular proteins. The CRL4 complex consists of a Cullin 4 (CUL4A or CUL4B) scaffold protein, the RING-box protein 1 (RBX1), and the DNA damage-binding protein 1 (DDB1).[1] DCAF1 acts as a substrate receptor, binding to DDB1 and recruiting specific target proteins for ubiquitination and subsequent proteasomal degradation.[2] Beyond its role as a substrate receptor, DCAF1 has been shown to possess serine/threonine kinase activity, notably phosphorylating histone H2A at threonine 120, which is associated with transcriptional repression.[3] This dual functionality underscores the complexity of DCAF1's regulatory roles in the cell.
The CRL4-DCAF1 E3 Ubiquitin Ligase Complex
The assembly and function of the CRL4-DCAF1 complex are central to its ability to regulate diverse cellular processes. DCAF1's WD40 domain is crucial for its interaction with DDB1.[4] The complex can exist in different oligomeric states, which may influence its activity.[5]
DCAF1 Substrates and Interacting Proteins
DCAF1's broad impact on cellular function is reflected in the diversity of its substrates and interacting partners. These interactions are often context-dependent and can be influenced by cell type and cellular state.
| Category | Protein | Function/Pathway | Reference |
| CRL4-DCAF1 Substrates | p53 | Tumor suppressor, cell cycle arrest, apoptosis | |
| FoxM1 | Transcription factor, cell cycle progression | ||
| MCM10 | DNA replication and repair | ||
| Katanin p60 | Microtubule-severing enzyme, cell division | ||
| TERT | Telomerase reverse transcriptase | ||
| UNG2 | Uracil-DNA glycosylase, DNA repair | ||
| SAMHD1 | dNTP hydrolase, innate immunity | ||
| PWP1 | Ribosome biogenesis factor | ||
| Interacting Proteins | DDB1 | CRL4 component, adaptor protein | |
| CUL4A/B | CRL4 scaffold protein | ||
| RBX1 | CRL4 RING finger protein | ||
| MDM2 | E3 ubiquitin ligase for p53 | ||
| RAG1 | V(D)J recombination | ||
| DYRK2 | Serine/threonine kinase | ||
| EDD/UBR5 | HECT-type E3 ubiquitin ligase |
DCAF1 in p53 Regulation
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence to prevent the propagation of damaged cells. DCAF1 has emerged as a key negative regulator of p53 through multiple mechanisms.
Ubiquitination-Dependent Regulation
DCAF1 contributes to the degradation of p53 by modulating the activity of MDM2, the primary E3 ubiquitin ligase for p53. Depletion of DCAF1 has been shown to stabilize p53 and increase the expression of its target genes, such as p21 and Bax. While the precise mechanism is still under investigation, evidence suggests that DCAF1 is required for efficient MDM2-mediated polyubiquitination of p53. One proposed model involves DCAF1's regulation of ribosome biogenesis; DCAF1 loss leads to the accumulation of free ribosomal proteins, such as RPL11, which can bind to and inhibit MDM2, thereby stabilizing p53.
Ubiquitination-Independent Regulation
In addition to its role in p53 degradation, DCAF1 can also suppress p53's transcriptional activity directly. DCAF1 has been shown to interact with the C-terminal domain of p53 and is recruited to the promoters of p53 target genes. This recruitment can lead to the suppression of p53-mediated transcription. This inhibitory effect is thought to be mediated, at least in part, by DCAF1's association with histone deacetylase 1 (HDAC1) and its ability to block the histone acetyltransferase activity of p300/CBP.
Furthermore, DCAF1 possesses intrinsic kinase activity and can phosphorylate p53 at serine 367. This phosphorylation event attenuates p53's transcriptional and growth-suppressive activities by promoting its proteasomal degradation.
Experimental Protocols
The following are generalized protocols for key experiments used to study the DCAF1-p53 axis. Researchers should optimize these protocols for their specific experimental systems.
Co-Immunoprecipitation (Co-IP) of DCAF1 and p53
This protocol is designed to determine if DCAF1 and p53 interact in vivo.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Anti-DCAF1 antibody (for immunoprecipitation)
-
Anti-p53 antibody (for Western blotting)
-
IgG control antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-DCAF1 antibody or IgG control overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes by boiling the beads in elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-p53 antibody.
In Vitro Ubiquitination Assay
This assay determines if DCAF1 can mediate the ubiquitination of p53 in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant CRL4-DCAF1 complex (E3 ligase)
-
Recombinant p53 protein (substrate)
-
Biotinylated-Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
Procedure:
-
Set up the reaction mixture containing E1, E2, CRL4-DCAF1, p53, biotinylated-ubiquitin, and ATP in the reaction buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect ubiquitinated p53 using streptavidin-HRP or an anti-p53 antibody. Higher molecular weight bands or a smear indicates ubiquitination.
DCAF1 Knockdown using siRNA
This protocol is for reducing the expression of DCAF1 to study the functional consequences on p53 levels.
Materials:
-
DCAF1-specific siRNA oligonucleotides
-
Non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete cell culture medium
Procedure:
-
Plate cells to be 30-50% confluent at the time of transfection.
-
Dilute siRNA and transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubate for 24-72 hours.
-
Harvest cells and analyze DCAF1 knockdown efficiency and p53 protein levels by Western blotting.
Conclusion and Future Directions
DCAF1 is a critical regulator of cellular homeostasis, with its influence extending to numerous pathways, most notably the p53 tumor suppressor network. Its dual functionality as a substrate receptor for an E3 ligase and as a kinase highlights its complex role in controlling protein stability and gene expression. The negative regulation of p53 by DCAF1 through both ubiquitination-dependent and -independent mechanisms makes it an attractive target for therapeutic intervention in cancers where p53 function is compromised. Future research should focus on elucidating the precise molecular mechanisms of DCAF1-mediated p53 regulation in different cellular contexts and on the development of specific inhibitors of DCAF1's various functions. A deeper understanding of the DCAF1-p53 axis will undoubtedly open new avenues for cancer therapy.
References
- 1. VprBP/DCAF1 Regulates the Degradation and Nonproteolytic Activation of the Cell Cycle Transcription Factor FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Molecular Manipulation of DCAF1 by the Lentiviral Accessory Proteins Vpr and Vpx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCAF1 (VprBP): emerging physiological roles for a unique dual-service E3 ubiquitin ligase substrate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Exploring DCAF1 as a potential therapeutic target in oncology.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, is emerging as a compelling therapeutic target in oncology. Its multifaceted role in critical cellular processes, including cell cycle progression, DNA damage response, and the regulation of key oncogenic signaling pathways, positions it as a pivotal player in cancer development and progression.[1][2][3] Overexpression of DCAF1 has been observed in numerous malignancies and often correlates with poor patient prognosis.[4][5] This guide provides a comprehensive overview of DCAF1's function in cancer, details its involvement in crucial signaling cascades, presents quantitative data on its expression and therapeutic targeting, and outlines key experimental protocols for its investigation.
The Role of DCAF1 in Cancer Biology
DCAF1, also known as VprBP, functions as a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, which is composed of CUL4A or CUL4B, DDB1, and RBX1. This complex mediates the ubiquitination and subsequent proteasomal degradation of a wide array of substrate proteins, thereby regulating their stability and function. DCAF1 is unique in its ability to also associate with the HECT-type E3 ligase EDD/UBR5, expanding its regulatory reach.
Dysregulation of DCAF1 has been implicated in the pathogenesis of various cancers. It has been shown to promote cell proliferation, migration, invasion, and epithelial-mesenchymal transition (EMT). For instance, in pancreatic cancer, DCAF1 promotes tumor growth and metastasis by activating the PTEN/PI3K/Akt signaling pathway. In hepatocellular carcinoma, DCAF1 interacts with PARD3 to activate the Akt signaling pathway, thereby promoting tumor progression. Furthermore, DCAF1 has been identified as an essential gene for the survival of multiple myeloma cells. Under conditions of glucose deprivation, a common feature of the tumor microenvironment, DCAF1 can promote cancer cell survival by mediating the degradation of Rheb and subsequent inactivation of the mTORC1 pathway.
DCAF1 in Key Oncogenic Signaling Pathways
DCAF1 exerts its influence on tumorigenesis through its interaction with and regulation of several critical signaling pathways.
The CRL4-DCAF1 E3 Ubiquitin Ligase Complex
The canonical function of DCAF1 is as a substrate receptor within the CRL4 E3 ubiquitin ligase complex. This complex plays a central role in protein homeostasis and has been implicated in a multitude of cellular processes relevant to cancer.
Caption: The CRL4-DCAF1 E3 ubiquitin ligase complex.
The Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size and a key tumor suppressor pathway. DCAF1 has been shown to negatively regulate the Hippo pathway by targeting the core kinases Lats1 and Lats2 for ubiquitination and degradation. This leads to the activation of the downstream effector YAP, a potent oncoprotein.
Caption: DCAF1-mediated regulation of the Hippo pathway.
The PTEN/PI3K/Akt Pathway
The PI3K/Akt signaling pathway is one of the most frequently activated pathways in human cancers, promoting cell survival, growth, and proliferation. DCAF1 has been demonstrated to promote the ubiquitination of the tumor suppressor PTEN, leading to its degradation and the subsequent activation of the PI3K/Akt pathway.
Caption: DCAF1-mediated activation of the PI3K/Akt pathway.
Data Presentation: DCAF1 in Oncology
DCAF1 Expression in Cancer
Analysis of publicly available databases such as The Cancer Genome Atlas (TCGA) reveals that DCAF1 is frequently overexpressed in a wide range of human cancers.
Table 1: DCAF1 mRNA Expression in Various Cancers (TCGA Data)
| Cancer Type | Expression Status | Prognostic Significance (High Expression) | Reference |
|---|---|---|---|
| Pancreatic Cancer | Significantly overexpressed | Poor prognosis | |
| Hepatocellular Carcinoma | Significantly overexpressed | Poor prognosis | |
| Gastric Cancer | High expression | Shorter survival time | |
| Colon Cancer | Overexpressed | Lower overall survival | |
| Renal Cancer | Prognostic marker | Favorable or unfavorable (context-dependent) |
| Prostate, Bladder, Breast Cancer | Increased expression | Associated with tumor growth | |
Data compiled from various sources citing TCGA and other clinical data. The prognostic significance can vary between studies and cancer subtypes.
Targeting DCAF1: Preclinical Efficacy
The development of small molecule inhibitors and Proteolysis Targeting Chimeras (PROTACs) targeting DCAF1 has shown promising preclinical activity.
Table 2: Efficacy of DCAF1-Targeting Compounds
| Compound Type | Compound Name | Target Protein | Cell Line | Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|---|
| Small Molecule Inhibitor | OICR-8268 | DCAF1 | - | SPR KD | 38 nM | |
| Small Molecule Inhibitor | OICR-8268 | DCAF1 | - | CETSA EC50 | 10 µM | |
| Small Molecule Inhibitor | CYCA-117-70 | DCAF1 | - | Estimated KD | 70 µM | |
| PROTAC | DBt-5 | BTK | TMD8 | DC50 | 0.050 µM | |
| PROTAC | DBt-10 | BTK | TMD8 | DC50 | 0.149 µM | |
| PROTAC | ARD-266 | Androgen Receptor | LNCaP, VCaP, 22Rv1 | DC50 | 0.2-1 nM |
| PROTAC | NC-1 | BTK | Mino | DC50 | 2.2 nM | |
KD (dissociation constant) and EC50 (half-maximal effective concentration) are measures of binding affinity and cellular target engagement, respectively. DC50 (half-maximal degradation concentration) measures the potency of a PROTAC in inducing protein degradation.
Experimental Protocols
CRISPR-Cas9 Screen for DCAF1 Substrate Discovery
This protocol outlines a multiplexed CRISPR screening approach to identify substrates of DCAF1.
Caption: Workflow for a CRISPR-Cas9 screen to identify DCAF1 substrates.
Methodology:
-
Library Preparation: A lentiviral library is generated containing single guide RNAs (sgRNAs) targeting DCAF1 and other E3 ligases, along with a library of green fluorescent protein (GFP)-tagged potential substrate proteins.
-
Cell Transduction: A cell line stably expressing Cas9 is transduced with the lentiviral library at a low multiplicity of infection to ensure most cells receive a single viral particle.
-
Fluorescence-Activated Cell Sorting (FACS): Cells are sorted based on GFP fluorescence. Cells with high GFP levels indicate stabilization of the GFP-tagged substrate, likely due to the knockout of the E3 ligase responsible for its degradation.
-
Next-Generation Sequencing (NGS): Genomic DNA is extracted from the high-GFP cell population, and the sgRNA sequences are amplified and identified by NGS.
-
Data Analysis: Enrichment of sgRNAs targeting DCAF1 in the high-GFP population suggests that the corresponding GFP-tagged protein is a substrate of DCAF1.
Immunoprecipitation-Mass Spectrometry (IP-MS) for DCAF1 Interactome
This protocol describes the identification of DCAF1-interacting proteins.
Methodology:
-
Cell Lysis: Cells expressing endogenous or tagged DCAF1 are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to DCAF1 (or its tag), which is coupled to protein A/G magnetic beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The DCAF1-containing protein complexes are eluted from the beads.
-
Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, in-gel digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
In Vitro Ubiquitination Assay for DCAF1 Activity
This assay reconstitutes the ubiquitination cascade in vitro to confirm that a putative substrate is directly ubiquitinated by the CRL4-DCAF1 complex.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, ATP, and the purified CRL4-DCAF1 complex. The purified substrate protein is then added.
-
Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
Western Blot Analysis: The reaction products are separated by SDS-PAGE and analyzed by western blot using antibodies against the substrate protein and/or ubiquitin. The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the substrate confirms DCAF1-mediated ubiquitination.
PROTAC Development and Validation Workflow
This workflow outlines the key steps in the development and validation of DCAF1-based PROTACs.
Caption: A typical workflow for the development and validation of DCAF1-based PROTACs.
Methodology:
-
Design and Synthesis: PROTAC molecules are designed by linking a known DCAF1 binder to a ligand for the target protein of interest via a chemical linker of varying length and composition.
-
Degradation Screening: The synthesized PROTACs are screened in cancer cell lines to assess their ability to induce the degradation of the target protein, typically measured by western blotting or quantitative proteomics.
-
Potency Determination: The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) are determined for the most active PROTACs.
-
Mechanism of Action Studies: To confirm that degradation is occurring via the ubiquitin-proteasome system and is dependent on CRL4-DCAF1, experiments are performed in the presence of proteasome inhibitors (e.g., MG132) and neddylation inhibitors (e.g., MLN4924), which should rescue the degradation. Furthermore, the effect of the PROTAC is evaluated in DCAF1-knockdown or knockout cells to confirm its dependency on the E3 ligase.
-
Selectivity and In Vivo Efficacy: The lead PROTAC is profiled for off-target effects using proteomics and its anti-tumor efficacy and toxicity are evaluated in animal models.
Future Directions and Conclusion
DCAF1 represents a highly promising and druggable node in the landscape of cancer therapy. Its role as a key regulator of multiple oncogenic pathways provides a strong rationale for the development of targeted therapies. The advent of PROTAC technology offers a particularly exciting avenue for therapeutically harnessing DCAF1, enabling the degradation of previously "undruggable" oncoproteins.
Future research should focus on elucidating the full spectrum of DCAF1 substrates in different cancer contexts to better understand its biological functions and to identify new therapeutic opportunities. Further optimization of DCAF1-based PROTACs and the development of potent and selective small molecule inhibitors will be crucial for translating the promise of targeting DCAF1 into effective clinical treatments for cancer patients. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the exploration of DCAF1 as a next-generation oncology target.
References
The Central Role of DCAF1 in HIV Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDB1- and CUL4-Associated Factor 1 (DCAF1), also known as VprBP (Vpr Binding Protein), stands as a critical host cellular factor manipulated by HIV-1 for successful replication and pathogenesis. As a substrate receptor for the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex, DCAF1 is hijacked by the HIV-1 accessory protein Vpr. This interaction re-routes the host's ubiquitination machinery to target specific cellular proteins for proteasomal degradation, thereby creating a more favorable environment for the virus. This technical guide provides an in-depth analysis of the DCAF1-Vpr interaction, its downstream consequences, and the experimental methodologies used to elucidate this pivotal viral-host interplay.
The CRL4-DCAF1 E3 Ubiquitin Ligase Complex
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation and turnover. E3 ubiquitin ligases, the largest and most diverse family of ubiquitinating enzymes, provide substrate specificity. The CRL4 complex is a multi-subunit E3 ligase composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), a DNA damage-binding protein 1 (DDB1) linker, and a variable DCAF substrate receptor. DCAF1 is one of over 50 identified DCAFs, and it plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response.[1]
Hijacking of DCAF1 by HIV-1 Vpr
The HIV-1 accessory protein Vpr is a 96-amino acid protein that is incorporated into the virion. Upon infection, Vpr is released into the host cell cytoplasm and subsequently imported into the nucleus. Vpr directly interacts with the WD40 domain of DCAF1.[2] This binding event is essential for most of Vpr's known functions. The Vpr Q65R mutant, for instance, is unable to bind DCAF1 and consequently fails to induce G2 cell cycle arrest.[3] The interaction between Vpr and DCAF1 creates a novel interface on the DCAF1 surface, enabling the recruitment of specific host proteins to the CRL4 E3 ligase for ubiquitination and subsequent degradation.[3][4]
Signaling Pathway of Vpr-Mediated CRL4-DCAF1 Hijacking
References
- 1. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HIV1 Protein Vpr Acts to Enhance Constitutive DCAF1-Dependent UNG2 Turnover | PLOS One [journals.plos.org]
- 3. tandfonline.com [tandfonline.com]
- 4. HIV-1 Vpr activates host CRL4-DCAF1 E3 ligase to degrade histone deacetylase SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of DCAF1 Binder 1: Application Notes and Protocols for Researchers
For research, drug development, and scientific professionals, this document provides detailed application notes and protocols for the chemical synthesis of DCAF1 binder 1, a selective ligand for the CRL4 DCAF1 E3 ligase complex utilized in targeted protein degradation (TPD) research.
DCAF1 (DDB1 and CUL4-associated factor 1) is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4). This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for degradation. Small molecule binders of DCAF1, such as this compound, are valuable research tools for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
Chemical Information
| Compound Name | This compound |
| IUPAC Name | 4-{2-[(5-chloro-2-{[4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl]amino}phenyl)amino]ethyl}morpholine |
| CAS Number | 3053860-67-3 |
| Molecular Formula | C28H35ClN6O |
| Molecular Weight | 523.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and Methanol |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving the formation of key intermediates. The following protocol is a representative synthesis based on established chemical methodologies.
Materials and Reagents:
-
4-(2-Chloroethyl)morpholine (B1582488) hydrochloride
-
Iron powder
-
Ammonium (B1175870) chloride
-
1-(1-Methyl-1H-pyrazol-4-yl)-1H-imidazole-2-amine
-
Palladium(II) acetate (B1210297)
-
Xantphos
-
Cesium carbonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
High-Performance Liquid Chromatography (HPLC)
Step 1: Synthesis of N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine
-
To a solution of 4-chloro-2-nitroaniline (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine.
Step 2: Synthesis of N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine
-
Dissolve the product from Step 1 (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (around 80 °C) for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography to afford N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine.
Step 3: Synthesis of this compound
-
In a reaction vessel, combine the product from Step 2 (1.0 eq), 1-(1-methyl-1H-pyrazol-4-yl)-1H-imidazole-2-amine (1.1 eq), palladium(II) acetate (0.1 eq), Xantphos (0.2 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain this compound.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (by HPLC) | Analytical Data |
| 1 | N1-(4-chloro-2-nitrophenyl)-N2-morpholinoethan-1,2-diamine | 60-75% | >95% | 1H NMR, LC-MS |
| 2 | N1-(2-amino-4-chlorophenyl)-N2-morpholinoethan-1,2-diamine | 70-85% | >95% | 1H NMR, LC-MS |
| 3 | This compound | 30-50% | >98% | 1H NMR, 13C NMR, HRMS |
Visualizations
Signaling Pathway
Caption: Role of this compound in targeted protein degradation.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for Utilizing DCAF1 Binders in Cellular Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a key technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2] While much of the initial focus has been on E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), resistance mechanisms, such as the downregulation of the ligase, can limit their efficacy.[3][4][5] DDB1 and CUL4 Associated Factor 1 (DCAF1) has emerged as a promising alternative E3 ligase substrate receptor for TPD. DCAF1 is a component of the CRL4DCAF1 E3 ubiquitin ligase complex and has been shown to be essential in various cellular processes. This document provides detailed protocols for the application of DCAF1 binders, typically as part of a PROTAC, in cellular assays to induce and quantify the degradation of a target protein.
Mechanism of Action: DCAF1-Mediated Protein Degradation
DCAF1 binders are integral components of PROTACs designed to hijack the CRL4DCAF1 E3 ligase complex. The PROTAC molecule simultaneously binds to the target protein and DCAF1, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of DCAF1-mediated targeted protein degradation by a PROTAC.
Experimental Protocols
This section details the step-by-step protocols for key cellular assays to evaluate the efficacy of DCAF1 binder-containing PROTACs.
Protocol 1: Target Protein Degradation Assay via Western Blotting
This protocol is a fundamental method to assess the reduction in the level of a target protein following treatment with a DCAF1-based PROTAC.
Materials:
-
Cell line expressing the target protein of interest (e.g., HEK293T, TMD8)
-
Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)
-
DCAF1-based PROTAC and relevant controls (e.g., DCAF1 binder alone, target binder alone)
-
DMSO (for compound dilution)
-
Proteasome inhibitor (e.g., Bortezomib, MG132) and NEDD8-activating enzyme (NAE) inhibitor (e.g., MLN4924) as mechanistic controls
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, loading control e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a dilution series of the DCAF1-based PROTAC and controls in cell culture medium. A typical concentration range could be from 1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the diluted compounds. For mechanistic validation, co-treat cells with the PROTAC and a proteasome inhibitor or NAE inhibitor. Incubate for the desired time period (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration at which 50% degradation is achieved).
Protocol 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that the DCAF1 binder engages with DCAF1 inside the cell, which can be a critical step in confirming the mechanism of action.
Materials:
-
Cell line of interest (e.g., NCI-H460)
-
DCAF1 binder or PROTAC
-
Complete cell culture medium
-
PBS
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)
-
Western blotting or ELISA reagents
Procedure:
-
Cell Treatment: Culture cells to high confluency. Treat the cells with the DCAF1 binder at a desired concentration (e.g., 40 µM) or with DMSO as a vehicle control for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Thermal Shift: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble DCAF1 at each temperature point by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble DCAF1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the binder indicates target engagement. The EC50 for cellular target engagement can be determined by performing the assay with varying compound concentrations at a fixed temperature.
Protocol 3: Cell Viability Assay
It is important to assess the cellular toxicity of DCAF1 binders and PROTACs, as some have been reported to cause toxicity at higher concentrations.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DCAF1-based PROTAC or binder
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound, similar to the degradation assay. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the same duration as the degradation assay (e.g., 24, 48, or 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the compound concentration to determine the IC50 (concentration at which 50% of cell growth is inhibited).
Data Presentation
Quantitative data for DCAF1 binders and derived PROTACs should be summarized for clear comparison.
Table 1: Binding Affinity and Cellular Engagement of DCAF1 Binders
| Compound | Assay Type | Target | KD (nM) | IC50 (nM) | Cellular EC50 (µM) | Reference |
| 13 | SPR | DCAF1(WDR) | 93 | - | - | |
| 13 | TR-FRET | DCAF1(WDR) | - | 230 | - | |
| OICR-8268 (26e) | SPR | DCAF1 | 38 | - | 10 (CETSA) |
Table 2: Degradation Potency of DCAF1-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Max Degradation (%) | Time (h) | Reference |
| DBr-1 | BRD9-HiBiT | HEK293 | 193 | >90 | 2 | |
| DBt-10 | BTK | TMD8 | <10 | ~95 | 24 | |
| DDa-1 | ABL1 | HEK293T | ~500 | >75 | 6 | |
| VZ185 (VHL-based) | BRD9-HiBiT | HEK293 | 1.8 | >95 | 2 | |
| dBRD9 (CRBN-based) | BRD9-HiBiT | HEK293 | 1.1 | >95 | 2 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel DCAF1-based PROTAC.
Caption: General experimental workflow for DCAF1 PROTAC evaluation.
Conclusion
The use of DCAF1 binders in the context of PROTACs offers a valuable strategy for targeted protein degradation, particularly in overcoming resistance to other E3 ligase-based degraders. The protocols outlined in this document provide a comprehensive framework for researchers to effectively screen and characterize DCAF1-based degraders in cellular settings. Careful execution of these assays, including appropriate controls, will yield reliable data on the potency, efficacy, and cellular effects of these novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Developing DCAF1-Based Proteolysis Targeting Chimeras (PROTACs)
Application Notes and Protocols for Drug Development Professionals
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and practical protocols for the development of Proteolysis Targeting Chimeras (PROTACs) that hijack the DCAF1 E3 ubiquitin ligase substrate receptor. These application notes cover the essential background, key experimental procedures, and data interpretation necessary for advancing DCAF1-based PROTACs from conception to preclinical evaluation.
Introduction to DCAF1-Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.
While much of the initial PROTAC development has focused on recruiting the VHL and Cereblon E3 ligases, there is a growing interest in expanding the repertoire of utilized E3 ligases to overcome potential resistance mechanisms and broaden the scope of degradable targets. DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex, has emerged as a promising alternative.[2] DCAF1 is implicated in various cellular processes and its role in several cancers makes it an attractive target for therapeutic intervention.[1][3]
This guide will walk you through the critical steps of developing a DCAF1-based PROTAC, from initial design considerations to key validation assays.
Design and Synthesis of DCAF1-Based PROTACs
The design of a DCAF1-based PROTAC involves the selection of three key components: a DCAF1 ligand, a ligand for the protein of interest (POI), and a linker to connect them.
DCAF1 Ligands: Several small molecule ligands that bind to the WD40 repeat domain of DCAF1 have been identified. A notable example is OICR-8268, which binds to DCAF1 with a dissociation constant (Kd) of 38 nM.[4] Another class of ligands includes azetidine (B1206935) acrylamides, which can covalently and site-specifically react with a cysteine residue (C1113) in DCAF1. The choice of the DCAF1 ligand can influence the binding affinity, selectivity, and overall efficacy of the PROTAC.
POI Ligands: The selection of the POI ligand is dictated by the target protein to be degraded. This ligand should exhibit high affinity and selectivity for the POI. For instance, the well-characterized bromodomain inhibitor JQ1 has been incorporated into DCAF1-based PROTACs to target BRD4.
Linker: The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex between DCAF1, the PROTAC, and the POI. The length, composition, and attachment points of the linker can significantly impact the degradation efficiency (DC50 and Dmax values) of the PROTAC. Polyethylene glycol (PEG) linkers of varying lengths are commonly used to systematically explore the optimal linkerology.
Key Experimental Assays and Protocols
The following sections provide detailed protocols for the essential experiments required to characterize and validate DCAF1-based PROTACs.
Binding Assays
Purpose: To determine the binding affinity of the PROTAC to both DCAF1 and the target protein, and to assess the formation of the ternary complex.
Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding assay to measure the affinity of a PROTAC for DCAF1.
Materials:
-
Purified DCAF1 protein
-
Fluorescently labeled tracer ligand for DCAF1
-
DCAF1-based PROTAC
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Tracer Titration: To determine the optimal tracer concentration, perform a serial dilution of the fluorescently labeled DCAF1 ligand in the assay buffer and measure the fluorescence polarization. Select a concentration that gives a stable and robust signal, typically in the low nanomolar range.
-
Protein Titration: Serially dilute the DCAF1 protein in assay buffer and add to wells containing the fixed concentration of the tracer. This will determine the concentration of DCAF1 required to achieve a significant shift in polarization.
-
Competitive Binding Assay: a. Prepare a solution of DCAF1 protein and the fluorescent tracer in the assay buffer at concentrations determined from the previous steps. b. Serially dilute the DCAF1-based PROTAC in the assay buffer. c. In a 384-well plate, add the DCAF1/tracer solution to each well. d. Add the serially diluted PROTAC or vehicle control (e.g., DMSO) to the wells. e. Incubate the plate at room temperature for 30-60 minutes, protected from light. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vitro Ubiquitination Assay
Purpose: To confirm that the DCAF1-based PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Protocol: In Vitro Ubiquitination Assay
Materials:
-
Recombinant Human E1 enzyme (e.g., UBE1)
-
Recombinant Human E2 enzyme (e.g., UBE2D2)
-
Recombinant Human CRL4A-DDB1-DCAF1 complex
-
Recombinant Human Ubiquitin
-
Recombinant target protein (POI)
-
DCAF1-based PROTAC
-
ATP solution (100 mM)
-
Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein and an anti-ubiquitin antibody
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube:
-
Ubiquitination Reaction Buffer
-
ATP (final concentration 5-10 mM)
-
E1 enzyme (final concentration ~50-100 nM)
-
E2 enzyme (final concentration ~200-500 nM)
-
Ubiquitin (final concentration ~5-10 µM)
-
CRL4A-DDB1-DCAF1 complex (final concentration ~100-200 nM)
-
Target protein (POI) (final concentration ~200-500 nM)
-
DCAF1-based PROTAC (at various concentrations) or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis: a. Separate the reaction products by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Probe the membrane with a primary antibody against the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species. e. Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins. f. Incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cellular Degradation Assay
Purpose: To measure the ability of the DCAF1-based PROTAC to induce the degradation of the target protein in a cellular context.
Protocol: Western Blot for Protein Degradation
Materials:
-
Cancer cell line expressing the target protein
-
DCAF1-based PROTAC
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the DCAF1-based PROTAC or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Western Blot: a. Normalize the protein concentration of all samples. b. Add SDS-PAGE loading buffer and boil the samples. c. Separate the proteins by SDS-PAGE and transfer to a membrane. d. Block the membrane and probe with primary antibodies against the target protein and a loading control. e. Incubate with HRP-conjugated secondary antibodies and detect the signal using ECL.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay
Purpose: To assess the cytotoxic or anti-proliferative effects of the DCAF1-based PROTAC on cancer cells.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cancer cell line
-
DCAF1-based PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the DCAF1-based PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence using a luminometer. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
Quantitative Data Summary
The following tables summarize key quantitative data for representative DCAF1 ligands and DCAF1-based PROTACs.
Table 1: Binding Affinities of Ligands for DCAF1
| Ligand | Binding Assay | Affinity (Kd) | Reference |
| OICR-8268 | Surface Plasmon Resonance (SPR) | 38 nM | |
| VHF543 | SPR | 93 nM | |
| DBr-1 | SPR | 209 nM |
Table 2: Degradation Potency and Efficacy of DCAF1-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| DBr-1 | BRD9 | HEK293 | 90 nM | >90% | |
| DBt-10 | BTK | TMD8 | 137 nM | >90% | |
| YT117R | BRD4 | HEK293T | ~100-200 nM | ~80-90% |
Table 3: Anti-proliferative Activity of DCAF1-Based PROTACs
| PROTAC | Cell Line | IC50 | Reference |
| DBr-1 | MOLM-13 | Not Reported | |
| DBt-10 | TMD8 | Not Reported | |
| YT117R | 22Rv1 | Not Reported |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and developing DCAF1-based PROTACs. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
PROTAC Mechanism of Action
This diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
DCAF1 in the CRL4 E3 Ubiquitin Ligase Complex
This diagram shows the architecture of the CRL4-DCAF1 E3 ubiquitin ligase complex.
Caption: Architecture of the CRL4-DCAF1 complex.
Experimental Workflow for PROTAC Evaluation
This diagram outlines the general workflow for the preclinical evaluation of a DCAF1-based PROTAC.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Notes and Protocols for Biochemical Assays to Measure DCAF1 Ligand Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction to DCAF1
DDB1- and CUL4-associated factor 1 (DCAF1), also known as VprBP, is a substrate receptor for the CRL4 E3 ubiquitin ligase complex (CRL4-DCAF1). This complex plays a crucial role in cellular processes by targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] The CRL4-DCAF1 complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and DCAF1, which acts as the substrate recognition subunit.[4] DCAF1 is involved in diverse physiological functions, including cell cycle regulation, DNA repair, and Vpr-mediated G2 cell cycle arrest in HIV-1 infection.[1] Its role in various diseases, including cancer and viral infections, has made it an attractive target for therapeutic intervention, including the development of Proteolysis Targeting Chimeras (PROTACs).
The development of small molecule ligands that bind to DCAF1 is a critical step in modulating its activity and developing novel therapeutics. Accurate and robust biochemical assays are therefore essential to quantify the binding affinity of these ligands to DCAF1. This document provides detailed application notes and protocols for several key biochemical assays used to measure the binding affinity of DCAF1 ligands.
Overview of Biochemical Assays
Several biophysical and biochemical techniques can be employed to measure the binding affinity of small molecules to DCAF1. The choice of assay depends on factors such as the availability of reagents, the required throughput, and the specific information needed (e.g., kinetics, thermodynamics). Commonly used methods include:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures the real-time interaction between a ligand and an immobilized protein, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (K D).
-
Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including K D, stoichiometry (n), and enthalpy (ΔH).
-
Fluorescence Polarization (FP): A fluorescence-based technique that measures the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to a larger protein. It is a homogeneous, in-solution assay well-suited for high-throughput screening.
-
Differential Scanning Fluorimetry (DSF): Also known as the Thermal Shift Assay, this method measures the change in the melting temperature (T m) of a protein upon ligand binding, which is indicative of a binding event.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified diagram of the DCAF1-CRL4 E3 ubiquitin ligase complex pathway.
Caption: A generalized experimental workflow for determining the binding affinity of DCAF1 ligands.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (ligand) to an immobilized ligand (DCAF1 protein). This allows for real-time monitoring of the binding and dissociation events, from which kinetic parameters (k on, k off) and the equilibrium dissociation constant (K D) can be determined.
Materials:
-
Recombinant human DCAF1 protein (WDR domain, residues 1038-1400, is often used)
-
SPR instrument (e.g., Biacore, ForteBio)
-
Sensor chip (e.g., CM5, PCH)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20, 1% DMSO)
-
Test compounds (ligands) dissolved in running buffer
Protocol:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the DCAF1 protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer.
-
Inject the compound solutions over the DCAF1-immobilized and reference flow cells at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
Regenerate the sensor surface between different compound injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d / k a).
-
Isothermal Titration Calorimetry (ITC) Assay
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured. The data is used to determine the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
ITC instrument (e.g., MicroCal)
-
Recombinant DCAF1 protein
-
Test compounds (ligands)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the DCAF1 protein against the ITC running buffer to ensure a perfect buffer match.
-
Dissolve the test compound in the final dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the DCAF1 protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the test compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 2-4 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine K D, n, and ΔH.
-
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger molecule (protein). When the small fluorescent tracer is unbound, it tumbles rapidly, and its emitted light is depolarized. Upon binding to the much larger DCAF1 protein, its tumbling slows down, and the emitted light becomes more polarized. This change in polarization is proportional to the fraction of bound tracer.
Materials:
-
Fluorescence microplate reader capable of measuring fluorescence polarization.
-
Recombinant DCAF1 protein complex (e.g., DCAF1/Rbx1/DDB1/CUL4A Complex).
-
A high-affinity fluorescent probe for DCAF1.
-
Assay buffer (e.g., as provided in a commercial kit or a buffer like 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Test compounds (unlabeled) for competitive binding experiments.
-
Black, low-volume 96- or 384-well plates.
Protocol:
-
Assay Setup (Direct Binding):
-
Prepare a serial dilution of the DCAF1 protein in the assay buffer.
-
Add a fixed, low concentration of the fluorescent probe to each well.
-
Add the diluted DCAF1 protein to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
-
Assay Setup (Competitive Binding):
-
Prepare a serial dilution of the unlabeled test compound.
-
Add a fixed concentration of DCAF1 protein and the fluorescent probe to each well.
-
Add the diluted test compound to the wells.
-
Incubate the plate to allow the competition to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) using the microplate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
For direct binding, plot the mP values against the DCAF1 concentration and fit the data to a saturation binding curve to determine the K D.
-
For competitive binding, plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC 50 value. The IC 50 can be converted to a K i (inhibition constant) using the Cheng-Prusoff equation.
-
Quantitative Data Summary
The following table summarizes published binding affinity data for various ligands to DCAF1, measured by the assays described above.
| Compound/Ligand | Assay | Affinity (K D / IC 50) | Reference |
| Z1391232269 | SPR | 11.5 ± 4.2 µM | |
| Z1391232269 | ITC | 9 µM | |
| Compound 3c (R-enantiomer) | SPR | 13.5 ± 0.2 µM | |
| Compound 3d (S-enantiomer) | SPR | 490 ± 90 nM | |
| Compound 3d (S-enantiomer) | ITC | 932 ± 150 nM | |
| OICR-8268 (26e) | SPR | 38 ± 1.5 nM | |
| OICR-8268 (26e) | ITC | 216 ± 76 nM | |
| CYCA-117-70 | SPR | ~70 µM | |
| Compound 3 | 2D NMR | 40 µM | |
| Compound 4 | 2D NMR | 13 µM | |
| Compound 13 | SPR | <50 nM |
Conclusion
The biochemical assays detailed in these application notes provide robust and reliable methods for quantifying the binding affinity of small molecule ligands to DCAF1. The choice of assay will depend on the specific research question and available resources. SPR and ITC are powerful techniques for detailed characterization of binding kinetics and thermodynamics, while FP is highly suitable for higher-throughput screening of compound libraries. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results, which are essential for the successful development of novel DCAF1-targeting therapeutics.
References
Application Notes and Protocols for Studying DCAF1 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
DDB1 and CUL4 Associated Factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. It plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and transcriptional control.[1][2] The CRL4-DCAF1 complex targets specific substrates for ubiquitination and subsequent proteasomal degradation, thereby controlling their abundance and activity.[1][3][4] Furthermore, DCAF1 possesses intrinsic kinase activity, adding another layer to its regulatory functions. Given its involvement in fundamental cellular pathways and its deregulation in various diseases, including cancer, DCAF1 has emerged as a significant target for both basic research and therapeutic development. This document provides detailed application notes and experimental protocols for utilizing CRISPR-Cas9 technology to knock out DCAF1 in cultured cells, enabling the elucidation of its diverse functions.
Introduction to DCAF1 Function
DCAF1 is a multifaceted protein with several key functions within the cell:
-
CRL4 E3 Ubiquitin Ligase Substrate Receptor: DCAF1 acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DDB1, and RBX1. DCAF1 recognizes and binds to specific substrate proteins, bringing them into proximity with the E2 ubiquitin-conjugating enzyme for ubiquitination and subsequent degradation by the proteasome.
-
Cell Cycle Regulation: DCAF1 is implicated in the regulation of cell cycle progression. Depletion of DCAF1 has been shown to cause an increase in the proportion of cells in the S and G2 phases of the cell cycle. It influences the stability and activity of key cell cycle regulators, including the oncogenic transcription factor FoxM1.
-
p53 Regulation: DCAF1 is a negative regulator of the tumor suppressor protein p53. Depletion of DCAF1 leads to the stabilization of p53 protein and the increased expression of its target genes, such as the cyclin-dependent kinase inhibitor p21. This regulation is, at least in part, mediated through the modulation of MDM2-dependent p53 ubiquitination.
-
FoxM1 Regulation: DCAF1 has a dual role in regulating the transcription factor FoxM1. It can act as a substrate receptor for the CRL4-mediated ubiquitination and degradation of FoxM1. Paradoxically, it can also act as a potent activator of FoxM1 in a ligase-independent manner.
-
Intrinsic Kinase Activity: DCAF1 possesses an atypical serine/threonine kinase activity and can phosphorylate histone H2A at threonine 120 (H2AT120ph). This modification is associated with the repression of tumor suppressor genes.
Quantitative Data Summary from DCAF1 Depletion Studies
The following tables summarize quantitative data from various studies investigating the effects of DCAF1 depletion (using siRNA, conditional knockout, or CRISPR-Cas9). These tables provide a clear comparison of the functional consequences of DCAF1 loss.
Table 1: Effect of DCAF1 Depletion on Cell Cycle Progression
| Cell Line | Method of Depletion | Phenotype | Quantitative Change | Reference |
| U2OS | siRNA | Increased percentage of mitotic cells (Phospho-histone H3 positive) | Control: 8%; siDCAF1 #1: 2.8%; siDCAF1 #2: 0.5% | |
| U2OS | siRNA | Increased proportion of cells in S and G2 phases | Not specified | |
| T cells | Conditional Knockout | Impaired cell cycle entry upon activation | Not specified |
Table 2: Effect of DCAF1 Depletion on Protein Expression Levels
| Cell Line | Depletion Method | Target Protein | Fold Change in Protein Level (relative to control) | Reference |
| HeLa | siRNA (DDB1, CUL4B) | FoxM1 | Increased | |
| U2OS | siRNA | p53 | Increased | |
| U2OS | siRNA | p21 | Increased | |
| T cells | Conditional Knockout | p53 | Drastically stabilized | |
| T cells | Conditional Knockout | p21 | Elevated | |
| MEFs | Conditional Knockout | p53 | Accumulation | |
| U2OS | siRNA | MDM2-L11 association | Increased |
Signaling Pathway and Experimental Workflow Diagrams
DCAF1-CRL4 Ubiquitination Pathway
Caption: The CRL4-DCAF1 E3 ubiquitin ligase complex mediates substrate ubiquitination.
DCAF1 in p53 Regulation
Caption: DCAF1 negatively regulates p53 by promoting its MDM2-mediated degradation.
DCAF1 in FoxM1 Regulation
Caption: DCAF1 exhibits dual regulation of FoxM1 through degradation and activation.
Experimental Workflow for DCAF1 Knockout
Caption: Workflow for generating and validating DCAF1 knockout cell lines.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of DCAF1 in HEK293 Cells
This protocol outlines the steps for generating DCAF1 knockout HEK293 cells using the CRISPR-Cas9 system.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar vector co-expressing Cas9 and sgRNA with a selection marker)
-
Validated sgRNA sequences targeting an early exon of human DCAF1 (e.g., from published literature or designed using tools like CHOPCHOP)
-
Example sgRNA sequences (must be validated for specific experimental context):
-
sgRNA 1: 5'-CACCGGCTCTTGTTGACCGAGGAGC-3'
-
sgRNA 2: 5'-CACCGTCTGTACACAGTGAGGCAGC-3'
-
-
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin
-
6-well and 96-well tissue culture plates
-
T7 Endonuclease I (T7E1) assay kit
-
Primers for amplifying the targeted genomic region of DCAF1
-
Anti-DCAF1 antibody for Western blotting
-
Anti-p53 antibody for Western blotting
-
Anti-FoxM1 antibody for Western blotting
-
Propidium Iodide (PI) for cell cycle analysis
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early constitutive exon of the DCAF1 gene using a reputable online tool.
-
Synthesize and clone the sgRNA sequences into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol.
-
-
Transfection:
-
Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA plasmid using Lipofectamine 3000 following the manufacturer's instructions. Include a control with a non-targeting sgRNA.
-
-
Puromycin Selection:
-
48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your HEK293 cells.
-
Continue puromycin selection for 2-3 days until non-transfected cells are eliminated.
-
-
Validation of Knockout Efficiency in a Pooled Population (T7E1 Assay):
-
After selection, expand the surviving cells.
-
Isolate genomic DNA from a portion of the cells.
-
Amplify the targeted DCAF1 genomic region by PCR.
-
Perform the T7E1 assay according to the manufacturer's protocol to estimate the frequency of indels.
-
-
Single-Cell Cloning:
-
If the T7E1 assay indicates successful editing, proceed to single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Clonal Expansion and Screening:
-
Allow single cells to grow into colonies.
-
Expand individual clones into larger culture vessels.
-
Screen individual clones for DCAF1 knockout by:
-
Genomic DNA sequencing: Isolate genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing indels in all alleles.
-
Western Blotting: Prepare cell lysates and perform Western blotting with an anti-DCAF1 antibody to confirm the absence of DCAF1 protein.
-
-
Protocol 2: Functional Analysis of DCAF1 Knockout Cells
1. Cell Cycle Analysis by Flow Cytometry:
-
Plate wild-type (WT) and DCAF1 knockout (KO) HEK293 cells at the same density and allow them to grow for 48-72 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
2. Western Blot Analysis of p53 and FoxM1:
-
Plate WT and DCAF1 KO HEK293 cells and grow to 70-80% confluency.
-
Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against DCAF1, p53, FoxM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The CRISPR-Cas9 system provides a powerful and precise tool for elucidating the complex functions of DCAF1. By generating DCAF1 knockout cell lines, researchers can systematically investigate its role in cell cycle control, p53 and FoxM1 signaling, and other cellular processes. The protocols and data presented here serve as a comprehensive guide for scientists and drug development professionals to design and execute experiments aimed at understanding and targeting DCAF1-related pathways.
References
Application Notes: In Vitro Ubiquitination Assays Featuring the CRL4-DCAF1 E3 Ligase Complex
Introduction
The Cullin-RING Ligase 4 (CRL4) complex, in association with the substrate receptor DDB1- and CUL4-Associated Factor 1 (DCAF1), forms a critical E3 ubiquitin ligase involved in a multitude of cellular processes, including cell cycle progression, DNA replication, and viral-host interactions.[1][2][3] The CRL4-DCAF1 complex specifically recognizes substrates for ubiquitination, targeting them for proteasomal degradation or altering their function.[2] In vitro ubiquitination assays are indispensable tools for dissecting the molecular mechanisms of CRL4-DCAF1, identifying novel substrates, and screening for potential therapeutic inhibitors or modulators like Proteolysis Targeting Chimeras (PROTACs).[2] These assays reconstitute the key components of the ubiquitin conjugation cascade—the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), the CRL4-DCAF1 E3 ligase, ubiquitin, and a specific substrate—in a controlled cell-free environment.
This document provides detailed protocols and quantitative data for performing in vitro ubiquitination assays with the CRL4-DCAF1 complex, aimed at researchers, scientists, and drug development professionals.
The CRL4-DCAF1 Ubiquitination Pathway
The ubiquitination process is a sequential enzymatic cascade. First, the E1 enzyme activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, the CRL4-DCAF1 E3 ligase complex recruits the ubiquitin-loaded E2 and a specific substrate, facilitating the transfer of ubiquitin to the substrate. DCAF1 acts as the substrate receptor, providing specificity to the complex. This process can result in the attachment of a single ubiquitin (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) to the substrate.
Quantitative Data Summary
The precise concentrations of components in an in vitro ubiquitination assay can vary depending on the specific substrate and the experimental goal (e.g., detecting auto-ubiquitination vs. substrate ubiquitination). The following tables summarize reaction conditions reported in the literature for CRL4-DCAF1 assays.
Table 1: Reaction Component Concentrations
| Component | Study 1: Substrate Ubiquitination | Study 2: Auto-Ubiquitination | Study 3: Substrate Ubiquitination | General Protocol Guideline |
| E1 (UBA1) | 0.2 µM | 0.1 µM | 170 nM | 100 nM |
| E2 Enzyme | 2.5 µM (UbcH5b) | 0.1 µM (UBCH5a) | 1 µM (UBCH5C) | ~250-1000 nM |
| E3 Ligase | 0.2 - 0.4 µM | 2 µM | Immobilized on beads | User-defined |
| Substrate | 0.5 - 1.0 µM | N/A | 200 nM (MBP-PLK4) | 5 - 10 µM |
| Ubiquitin | 2.5 µM | 5 µM | 30 µM | ~100 µM |
| ATP | 5 mM | 3 mM | 5 mM | 10 mM |
Table 2: Reaction Buffer and Incubation Conditions
| Parameter | Study 1 | Study 2 | Study 3 |
| Buffer | 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 2 mM DTT | 50 mM Tris pH 7.7, 200 mM NaCl, 10 mM MgCl₂, 0.2 mM CaCl₂, 2 mM DTT, 0.1 mg/ml BSA | Not specified, standard reaction buffer implied |
| Additives | 20 U/mL pyrophosphatase | - | - |
| Temperature | 37 °C | 30 °C | 37 °C |
| Time | Variable (time-course) | 0 - 15 minutes | 90 minutes |
Experimental Protocols
This section provides a detailed, generalized protocol for performing an in vitro ubiquitination assay with the CRL4-DCAF1 complex, adaptable based on the quantitative data above.
Protocol 1: In Vitro Ubiquitination of a Substrate
This protocol is designed to assess the ability of the CRL4-DCAF1 complex to ubiquitinate a specific substrate protein.
A. Materials and Reagents
-
Enzymes:
-
Recombinant E1 (UBA1)
-
Recombinant E2 (e.g., UbcH5a, UbcH5b, or UBCH5C)
-
Purified, reconstituted CRL4-DCAF1 E3 ligase complex
-
-
Substrates:
-
Recombinant substrate protein (e.g., UNG2, PWP1, PLK4)
-
Recombinant Ubiquitin (wild-type or tagged, e.g., His₆-FLAG-Ubiquitin)
-
-
Buffers and Solutions:
-
10X Reaction Buffer: 500 mM Tris-HCl pH 7.7, 2.0 M NaCl, 100 mM MgCl₂
-
10X ATP Regeneration Solution: 50 mM ATP, 20 mM DTT
-
2X SDS-PAGE Sample Buffer (Laemmli buffer)
-
Nuclease-free water
-
B. Experimental Workflow
C. Step-by-Step Procedure
-
Thaw Reagents: Thaw all enzymes, substrates, and ubiquitin on ice. Keep them on ice throughout the setup.
-
Prepare Master Mix: On ice, prepare a master mix containing all common reaction components. For a final reaction volume of 25 µL, this would include:
-
Nuclease-free water (to final volume)
-
2.5 µL of 10X Reaction Buffer (Final: 1X)
-
2.5 µL of 10X ATP/DTT Solution (Final: 5 mM ATP, 2 mM DTT)
-
E1 Enzyme (e.g., to a final concentration of 100-200 nM)
-
E2 Enzyme (e.g., to a final concentration of 0.1-2.5 µM)
-
Ubiquitin (e.g., to a final concentration of 5-30 µM)
-
-
Reaction Setup:
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Add the CRL4-DCAF1 E3 ligase complex to each tube to the desired final concentration (e.g., 0.2-0.4 µM).
-
Negative Control: Prepare a control reaction that lacks a key component, such as ATP or the E3 ligase, to ensure the observed ubiquitination is dependent on the complete system.
-
-
Initiate the Reaction: Start the reaction by adding the substrate protein to each tube to the desired final concentration (e.g., 0.2-1.0 µM). Mix gently by pipetting.
-
Incubation: Incubate the reactions at the appropriate temperature (e.g., 30°C or 37°C) for the desired length of time (e.g., 15 to 90 minutes). For kinetic analysis, stop reactions at various time points.
-
Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Analysis:
-
Separate the reaction products by SDS-PAGE on a 4-20% gradient gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform a Western blot using an antibody specific to the substrate protein or to the ubiquitin tag (e.g., anti-FLAG, anti-HA).
-
Ubiquitination is detected as a ladder of higher molecular weight bands above the unmodified substrate band.
-
Protocol 2: CRL4-DCAF1 Auto-Ubiquitination Assay
This protocol is used to determine if the E3 ligase complex can ubiquitinate itself, a common feature of RING E3 ligases. The procedure is similar to Protocol 1, but omits the external substrate. The analysis focuses on the components of the CRL4-DCAF1 complex, particularly DCAF1 or CUL4.
A. Modifications to Protocol 1
-
Reaction Setup: Follow the steps in Protocol 1, but do not add an external substrate protein to the reaction mix.
-
Component Concentration: Higher concentrations of the E3 ligase may be beneficial. One study used 2 µM of the CRL4-DCAF1 complex.
-
Analysis: When performing the Western blot, use antibodies specific to the components of the CRL4-DCAF1 complex, such as anti-DCAF1, anti-CUL4A, or an antibody against a tag on one of the subunits. A ladder of high-molecular-weight species corresponding to the ubiquitinated E3 ligase component indicates auto-ubiquitination activity.
Visualizing the CRL4-DCAF1 Complex
Understanding the architecture of the E3 ligase is key to interpreting experimental results. The CRL4-DCAF1 complex is a multi-subunit assembly. CUL4A or CUL4B acts as the scaffold, binding the RING protein RBX1 at its C-terminus and the adaptor protein DDB1 at its N-terminus. DDB1, in turn, recruits the substrate receptor DCAF1.
References
- 1. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CRL4DCAF1 cullin-RING ubiquitin ligase is activated following a switch in oligomerization state - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies for optimizing the linker length of DCAF1-based degraders.
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of DCAF1-based degraders. This resource provides troubleshooting guidance and answers to frequently asked questions related to the nuanced process of linker design and optimization for this emerging class of PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a DCAF1-based PROTAC?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is the chemical moiety that connects the ligand binding to the protein of interest (POI) with the ligand that recruits the DCAF1 E3 ligase.[1][2] Its primary role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-DCAF1), bringing the POI in close enough proximity to the E3 ligase for efficient ubiquitination and subsequent degradation by the proteasome.[2][3] The linker's length, composition, and attachment points are critical determinants of the geometry and stability of this ternary complex.[4]
Q2: How does linker length specifically impact the efficacy of DCAF1-based degraders?
A2: Linker length is a critical parameter that requires empirical optimization for each POI-DCAF1 pair. An optimal linker length is necessary to span the distance between the two proteins without inducing steric hindrance.
-
Too short: A linker that is too short may prevent the formation of a stable ternary complex due to steric clashes between the POI and DCAF1.
-
Too long: A linker that is excessively long or overly flexible might lead to non-productive binding orientations where the lysine (B10760008) residues on the POI are not accessible for ubiquitination.
Recent structural studies on DCAF1-PROTAC-WDR5 ternary complexes have revealed that longer linkers can be compressed to a similar effective length as shorter ones, suggesting a "spring-like" behavior to maintain an optimal interaction distance between DCAF1 and the target protein. However, these studies also indicated that with increasing linker length, the direct contacts between DCAF1 and the target protein may diminish.
Q3: Beyond length, what other linker properties should be considered for DCAF1-based degraders?
A3: Several other linker properties significantly influence the performance of DCAF1-based PROTACs:
-
Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. Commonly used linker motifs include polyethylene (B3416737) glycol (PEG) and alkyl chains. Introducing polar groups can improve water solubility, which is often a challenge for these large molecules.
-
Rigidity: The flexibility of the linker can impact the stability of the ternary complex. While flexible linkers like PEG chains are common, incorporating rigid elements such as spirocycles or phenyl rings can enhance conformational stability and may lead to more favorable protein-protein interactions within the ternary complex. However, increased rigidity does not always lead to improved degradation and must be evaluated on a case-by-case basis.
-
Attachment Points: The points at which the linker is connected to the POI ligand and the DCAF1 ligand are crucial. An optimal exit vector from each ligand is necessary to allow for the proper orientation of the two proteins in the ternary complex. Structural information on the binary complexes of the ligands with their respective proteins can guide the selection of appropriate attachment points.
Q4: Are there specific ligands available for recruiting DCAF1?
A4: Yes, the development of DCAF1-based PROTACs has been enabled by the discovery of potent small molecule ligands that bind to DCAF1. Both non-covalent and covalent ligands have been reported. For instance, reversible, high-affinity ligands have been developed and utilized in PROTACs targeting BRD9 and BTK. Additionally, electrophilic ligands that covalently and site-specifically react with a cysteine residue (C1113) in DCAF1 have been used to create degraders for FKBP12 and BRD4.
Troubleshooting Guide
This section addresses specific issues that may arise during the development and evaluation of DCAF1-based degraders.
| Problem | Potential Linker-Related Cause | Troubleshooting & Optimization Strategies |
| No or weak target degradation despite good binary binding. | 1. Suboptimal Linker Length: The linker may be too short, causing steric hindrance, or too long, leading to non-productive ternary complex formation. 2. Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination. 3. Poor Physicochemical Properties: The linker may contribute to poor cell permeability or solubility, preventing the PROTAC from reaching its intracellular target. | 1. Synthesize a linker library: Systematically vary the linker length using common motifs like PEG or alkyl chains. 2. Evaluate ternary complex formation: Use biophysical assays like SPR or TR-FRET to confirm the formation of the POI-PROTAC-DCAF1 complex. 3. Assess cell permeability: Employ assays such as PAMPA or Caco-2 to evaluate the PROTAC's ability to cross the cell membrane. 4. Modify linker composition: Introduce polar groups to improve solubility or rigid elements to constrain the conformation. |
| A "hook effect" is observed (degradation decreases at high concentrations). | Inefficient Ternary Complex Formation at High Concentrations: At high concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or DCAF1-PROTAC) instead of the productive ternary complex. | 1. Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and confirm the bell-shaped curve characteristic of the hook effect. 2. Enhance Ternary Complex Cooperativity: Modify the linker to promote more favorable protein-protein interactions between the POI and DCAF1, which can stabilize the ternary complex over the binary ones. |
| Inconsistent degradation results across different cell lines. | Variable DCAF1 Expression Levels: The expression of DCAF1 can vary between different cell lines, impacting the efficiency of PROTAC-mediated degradation. | 1. Profile DCAF1 expression: Use Western blot or qPCR to quantify DCAF1 protein or mRNA levels in the cell lines being used. 2. Correlate degradation with DCAF1 levels: Analyze if there is a correlation between DCAF1 expression and the observed degradation efficiency. 3. Select appropriate cell lines: Choose cell lines with sufficient DCAF1 expression for your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DCAF1-based degraders, highlighting the impact of linker modifications on binding and degradation.
Table 1: Linker Length and Composition Effects on DCAF1-BTK PROTACs
| PROTAC ID | Linker Composition | DCAF1 Binding (IC50, µM) | Ternary Complex Stability (SPR, t1/2, s) | BTK Degradation (DC50, µM) |
| DBt-5 | PEG-12 | 0.45 | 100 | 0.055 |
| DBt-10 | More complex, rigid linker | 0.16 | 671 | 0.149 |
Data from a study on Bruton's tyrosine kinase (BTK) degraders. Note that while DBt-10 showed greater ternary complex stability, DBt-5 exhibited better degradation, underscoring the multiparametric nature of PROTAC optimization.
Table 2: Characterization of DCAF1-BRD9 PROTAC (DBr-1)
| Assay | Analyte | K_D (nM) |
| SPR | DBr-1 binding to DCAF1 | 209 |
This table shows the binding affinity of a DCAF1-based PROTAC targeting BRD9.
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
This protocol outlines the general steps for assessing the degradation of a target protein in cells treated with a DCAF1-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the DCAF1-based PROTAC and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to monitor the real-time interaction between the POI, PROTAC, and DCAF1, providing kinetic and affinity data for ternary complex formation.
-
Immobilization:
-
Immobilize biotinylated DCAF1 onto a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject the PROTAC at various concentrations over the chip surface to measure the binary interaction with DCAF1.
-
To assess ternary complex formation, inject a mixture of the PROTAC and the POI over the DCAF1-coated surface.
-
An increase in the binding response compared to the injection of the PROTAC or POI alone indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Visualizations
Caption: Mechanism of DCAF1-based PROTAC-induced protein degradation.
References
Addressing stability and solubility issues of DCAF1 binder 1 in experiments.
Welcome to the technical support center for DCAF1 binder 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing common stability and solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a selective, non-covalent ligand for the DDB1 and CUL4 Associated Factor 1 (DCAF1) E3 ligase complex.[1][2] Its primary application is in the field of targeted protein degradation (TPD), where it serves as a component of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] By being incorporated into a PROTAC, this compound facilitates the recruitment of the DCAF1 E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: I am observing precipitation of this compound when preparing my solutions. What could be the cause and how can I resolve this?
A2: Precipitation is a common issue with compounds like this compound, which has low aqueous solubility. The likely cause is the binder coming out of solution when diluted into aqueous buffers or cell culture media from a concentrated DMSO stock. To resolve this, ensure your final DMSO concentration in the aqueous solution is kept as low as possible, ideally below 0.5%. When preparing stock solutions in DMSO, sonication may be required to fully dissolve the compound. It is also recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic and absorbed water can reduce the solubility of the compound.
Q3: What are the recommended storage conditions for this compound solid compound and stock solutions?
A3: For long-term storage, the solid form of this compound should be kept at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I am not observing the expected degradation of my target protein when using a PROTAC containing this compound. What are some potential reasons for this?
A4: There are several potential reasons for a lack of target protein degradation. One common issue is poor cell permeability of the PROTAC molecule. Additionally, the "hook effect" can occur at high PROTAC concentrations, where the formation of binary complexes (PROTAC-target or PROTAC-DCAF1) is favored over the productive ternary complex (target-PROTAC-DCAF1). It is crucial to perform a dose-response experiment to determine the optimal concentration for degradation. Cellular toxicity of the DCAF1 binder at higher concentrations (above 5-10 µM) has also been reported, which could affect cellular machinery required for protein degradation.
Q5: Are there any known off-target effects or toxicity associated with this compound?
A5: Some studies have reported cellular toxicity associated with DCAF1 binders and their corresponding PROTACs at concentrations above 5-10 µM. It is therefore important to assess cell viability in your experimental system at the concentrations being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer/Media | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO is kept to a minimum (ideally <0.5%).- Prepare intermediate dilutions in a co-solvent system if necessary.- Warm the aqueous buffer/media to 37°C before adding the compound solution.- Vortex immediately after adding the compound to the aqueous solution. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Protect stock solutions from light.- Prepare fresh working solutions for each experiment from a frozen stock. |
| No or Low Target Protein Degradation | 1. Poor cell permeability of the PROTAC.2. "Hook effect" at high PROTAC concentrations.3. Insufficient incubation time.4. Cellular toxicity affecting degradation machinery. | 1. Consider using formulation strategies such as lipid-based nanoparticles or polymeric micelles to improve delivery.2. Perform a full dose-response curve to identify the optimal concentration for degradation.3. Conduct a time-course experiment to determine the optimal duration of treatment.4. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment. |
| High Background Signal in Assays | Compound autofluorescence or interference with assay components. | - Run a control with the compound alone (no cells or other reagents) to check for autofluorescence.- If using a fluorescence-based assay, consider a different detection method (e.g., Western blot, mass spectrometry). |
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H35ClN6O | |
| Molecular Weight | 507.07 g/mol | |
| CAS Number | 3053860-67-3 | |
| Appearance | White to off-white solid |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Storage of Stock Solution | Reference |
| DMSO | ≥ 50 mg/mL (with sonication) | -80°C (6 months), -20°C (1 month) | |
| Aqueous Buffers (e.g., PBS) | Poor | Not Recommended for Storage | General knowledge based on compound class |
| Cell Culture Media | Limited (dependent on final DMSO concentration and serum content) | Prepare fresh for each experiment | General knowledge based on compound class |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of compound with MW 507.07 g/mol , add 197.2 µL of DMSO).
-
Vortex the solution vigorously and sonicate for 10-15 minutes to ensure complete dissolution.
-
Aliquot the 10 mM stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Preparation of Working Solutions for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to prepare intermediate concentrations.
-
Dilute the intermediate DMSO solutions into pre-warmed (37°C) cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept consistent across all treatments and should not exceed 0.5%.
-
Mix thoroughly by gentle inversion or vortexing immediately after dilution.
-
Add the final working solutions to the cells immediately after preparation.
-
Protocol 2: Assessing Compound Stability in Cell Culture Media
-
Prepare a working solution of this compound in cell culture medium (with serum) at the highest concentration to be used in your experiments.
-
Incubate the solution at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact compound in each aliquot using a suitable analytical method such as LC-MS/MS.
-
A decrease in the concentration of the parent compound over time indicates instability.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
References
How to overcome resistance to DCAF1-based protein degradation.
Welcome to the technical support center for DCAF1-based protein degradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving DCAF1-recruiting PROTACs and molecular glues.
I. Troubleshooting Guides
This section addresses common issues encountered during DCAF1-based protein degradation experiments.
Question: Why am I not observing degradation of my target protein with my DCAF1-based PROTAC?
Answer:
Several factors can contribute to a lack of target protein degradation. Here's a step-by-step troubleshooting guide:
-
Confirm Target and E3 Ligase Expression:
-
DCAF1 Expression: Verify that DCAF1 is expressed in your cell line of interest at sufficient levels. DCAF1 expression can vary across different tissues and cancer cell lines. You can check databases like The Human Protein Atlas for expression data or perform a western blot to confirm.
-
Target Protein Expression: Ensure your target protein is endogenously expressed in the chosen cell line.
-
-
Verify Compound Integrity and Cell Permeability:
-
Compound Quality: Confirm the purity and structural integrity of your synthesized PROTAC.
-
Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. If you suspect this is an issue, consider optimizing the linker to improve physicochemical properties.
-
-
Assess Ternary Complex Formation:
-
The formation of a stable ternary complex between the target protein, your PROTAC, and the DCAF1 E3 ligase complex is crucial for degradation.[1]
-
Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC can simultaneously bind to both the target protein and DCAF1.
-
-
Check for the "Hook Effect":
-
At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a bell-shaped dose-response curve.
-
Perform a wide dose-response experiment to see if degradation improves at lower concentrations.
-
-
Confirm Proteasome-Mediated Degradation:
-
To ensure the observed protein loss is due to proteasomal degradation, pre-treat your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding your PROTAC.[2] You should observe a "rescue" of your target protein levels.
-
Similarly, using an inhibitor of the NEDD8-activating enzyme (e.g., MLN4924), which is required for Cullin-RING ligase activity, should also block degradation.[2][3]
-
-
Consider Linker Optimization:
-
The length and composition of the linker are critical for optimal ternary complex formation.[4] A linker that is too short or too long can prevent productive ubiquitination.
-
Synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal design.
-
Question: My DCAF1-based PROTAC is causing cytotoxicity. What should I do?
Answer:
Cytotoxicity can be a concern, and it's important to distinguish between on-target and off-target effects.
-
On-Target Toxicity: Degradation of your target protein may be the cause of the observed cytotoxicity, especially if the target is essential for cell survival. Perform a cell viability assay in parallel with your degradation experiment to correlate cell death with target degradation.
-
Off-Target Toxicity:
-
Warhead-Related Toxicity: The ligand binding to your target protein may have inhibitory effects independent of degradation. Include a control where you treat cells with just the target-binding ligand.
-
E3 Ligase Ligand-Related Toxicity: The DCAF1 binder itself might have off-target effects. Treat cells with the DCAF1 binder alone as a control.
-
Off-Target Degradation: Your PROTAC might be degrading other proteins. A proteomics-based approach (e.g., mass spectrometry) can identify off-target proteins that are degraded upon PROTAC treatment.
-
-
Compound Solubility: Poor solubility can lead to compound precipitation at high concentrations, causing non-specific toxicity. Ensure your PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting it in cell culture media.
II. Frequently Asked Questions (FAQs)
Q1: What are the advantages of using DCAF1 as the E3 ligase for targeted protein degradation?
A1: DCAF1 offers several advantages:
-
Overcoming Resistance: DCAF1-based PROTACs can be effective in cells that have developed resistance to degraders recruiting other E3 ligases like CRBN or VHL, often due to downregulation of these ligases.
-
Essential Gene: DCAF1 is an essential gene in many cell lines, which may reduce the likelihood of acquired resistance through the loss of E3 ligase expression.
-
Broad Substrate Scope: DCAF1 has been shown to successfully degrade a variety of nuclear, cytosolic, and even membrane-associated proteins.
Q2: How do I choose the appropriate cell line for my DCAF1-based PROTAC experiment?
A2: The ideal cell line should:
-
Express your protein of interest at detectable levels.
-
Have sufficient expression of DCAF1 and other components of the CRL4-DCAF1 complex (CUL4A/B, DDB1, RBX1). You can check resources like the Human Protein Atlas for expression data across various cell lines.
-
Be relevant to the biological question you are investigating.
Q3: What are the key components of the CRL4-DCAF1 E3 ubiquitin ligase complex?
A3: The CRL4-DCAF1 complex is a multi-subunit E3 ligase consisting of:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that brings the other components together.
-
DDB1 (DNA Damage-Binding Protein 1): An adaptor protein that links DCAF1 to CUL4.
-
DCAF1 (DDB1 and CUL4 Associated Factor 1): The substrate receptor that binds to the target protein, recruited by the PROTAC.
-
RBX1 (RING-Box Protein 1): A RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme.
Q4: How does the CRL4-DCAF1 complex get activated?
A4: The activity of the CRL4-DCAF1 complex is regulated by neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to the CUL4 subunit. This modification induces a conformational change that activates the ligase. The complex can exist in an inactive tetrameric state and an active dimeric state, with substrate binding favoring the active conformation.
III. Data Presentation
Table 1: Degradation Potency and Efficacy of Selected DCAF1-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| DBr-1 | BRD9 | HEK293/BRD9-HiBiT | 90 | >90 | |
| DBt-10 | BTK | TMD8 | ~250 | >90 | |
| PROTAC 1 | WDR5 | MV4-11 | 186 ± 89 | 23.5 ± 11.4 | |
| YT117R | BRD4 | HEK293T | ~100-500 | Submaximal | |
| NC-1 | BTK | Mino | 2.2 | 97 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation observed.
IV. Experimental Protocols
Protocol 1: Western Blotting for Quantitative Analysis of Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with a DCAF1-based PROTAC.
Materials:
-
Cell line of interest
-
DCAF1-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the DCAF1-based PROTAC or vehicle control for the desired time (e.g., 2, 4, 8, 16, 24 hours).
-
For proteasome inhibitor control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: In-vitro Ubiquitination Assay
Objective: To determine if the DCAF1-based PROTAC can induce the ubiquitination of the target protein by the CRL4-DCAF1 E3 ligase complex.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant CRL4-DCAF1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
DCAF1-based PROTAC
-
SDS-PAGE gels
-
Western blot reagents
-
Anti-target protein antibody and anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4-DCAF1 complex, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the DCAF1-based PROTAC at the desired concentration. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an antibody against the target protein to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein.
-
Alternatively, you can probe with an anti-ubiquitin antibody after immunoprecipitating the target protein.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of the ternary complex formation between the target protein, DCAF1-based PROTAC, and the DCAF1 E3 ligase complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or SA chip)
-
Recombinant DCAF1 (or the CRL4-DCAF1 complex)
-
Recombinant target protein
-
DCAF1-based PROTAC
-
Running buffer
Procedure:
-
Immobilization:
-
Immobilize the DCAF1 protein (or the full E3 ligase complex) onto the sensor chip surface using amine coupling or a capture-based method (e.g., for His-tagged or biotinylated proteins).
-
-
Binary Interaction Analysis (Optional but Recommended):
-
Inject a series of concentrations of the PROTAC over the immobilized DCAF1 to measure the binary binding kinetics.
-
Inject a series of concentrations of the target protein over the immobilized DCAF1 to check for any direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized DCAF1 surface.
-
The increase in the SPR signal compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the ternary complex.
-
The cooperativity of ternary complex formation can be calculated by comparing the binding affinities of the binary and ternary interactions.
-
V. Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: DCAF1-based PROTAC Mechanism of Action.
Caption: Experimental Workflow for DCAF1-PROTAC Validation.
References
- 1. Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
DCAF1 Binding Assays: A Technical Support Troubleshooting Guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing DCAF1 binding assays. The content is designed to assist scientists and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common types of DCAF1 binding assays?
A1: DCAF1 binding assays are crucial for studying protein-protein interactions and for screening small molecule inhibitors. Common assays include:
-
Co-immunoprecipitation (Co-IP): Used to identify interaction partners of DCAF1 in a cellular context.[1][2]
-
Pulldown Assays: An in vitro method to verify interactions between DCAF1 and a purified, tagged protein.
-
Fluorescence Polarization (FP): A solution-based, homogeneous assay ideal for high-throughput screening (HTS) of inhibitors that disrupt the binding of a fluorescent probe to DCAF1.[3][4]
-
Surface Plasmon Resonance (SPR): A label-free method to measure the binding affinity and kinetics of interactions between DCAF1 and its binding partners or small molecules in real-time.[5]
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of DCAF1 upon ligand binding in a cellular environment to confirm target engagement.
Q2: What is the principle behind a DCAF1 Fluorescence Polarization (FP) assay?
A2: The DCAF1 FP binding assay utilizes a small fluorescently labeled molecule (probe) that binds to the DCAF1 complex. In its unbound state, the small probe rotates rapidly, resulting in low fluorescence polarization. When bound to the much larger DCAF1 complex, the probe's rotation is restricted, leading to a high fluorescence polarization signal. This change in polarization is proportional to the extent of binding. Inhibitors that disrupt this interaction will prevent the increase in fluorescence polarization.
Q3: Why is DCAF1 an attractive target for drug discovery?
A3: DCAF1 (DDB1 and CUL4 Associated Factor 1) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is involved in various critical cellular processes like cell cycle regulation, DNA damage response, and lipid metabolism. It is also hijacked by viruses like HIV to degrade host antiviral proteins. Developing antagonists of DCAF1 could lead to new therapeutics for cancer and viral infections. Furthermore, DCAF1 can be recruited by Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.
Troubleshooting Common Issues in DCAF1 Binding Assays
Issue 1: Low or No Signal
This is a common problem in various binding assays, indicating that the expected interaction is not being detected.
Troubleshooting Steps:
| Possible Cause | Recommendation | Applicable Assays |
| Protein Degradation | Ensure protease and phosphatase inhibitors are included in all lysis and assay buffers. Store lysates and proteins at -80°C in small aliquots to avoid freeze-thaw cycles. | Co-IP, Pulldown, FP, SPR |
| Low Protein Expression | Verify the expression of your target protein(s) in the input lysate via Western blot. If expression is low, consider enriching the protein or using a more sensitive detection method. | Co-IP, Pulldown |
| Disruption of Protein-Protein Interactions | Use a gentle lysis buffer (e.g., non-ionic detergents like NP-40) for Co-IP experiments. Avoid harsh, denaturing buffers like RIPA that can disrupt interactions. Sonication can help release nuclear proteins without disrupting most protein complexes. | Co-IP, Pulldown |
| Incorrect Buffer Conditions | Optimize buffer components such as salt concentration and pH, as these can significantly impact binding affinity. For FP assays, ensure the final DMSO concentration does not exceed 1%. | FP, SPR, Pulldown |
| Epitope Masking | The antibody's binding site on the target protein might be hidden. Try using an antibody that recognizes a different epitope. This can also occur if the protein interaction itself blocks the antibody binding site. | Co-IP, Pulldown |
| Inactive Protein | Ensure that recombinant proteins are properly folded and active. The concentration of the protein is lot-specific and should be verified. | FP, SPR, Pulldown |
| Insufficient Incubation Time | Optimize the incubation time for antibody-protein and protein-protein binding steps. | Co-IP, Pulldown, FP |
Issue 2: High Background or Non-Specific Binding
This issue leads to false-positive signals and can obscure the detection of true interactions.
Troubleshooting Steps:
| Possible Cause | Recommendation | Applicable Assays |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads alone before adding the specific antibody. This removes proteins that non-specifically bind to the beads. | Co-IP, Pulldown |
| Non-specific Antibody Interactions | Use a bead-only control and an isotype control antibody to account for non-specific binding to the beads and the antibody, respectively. Ensure the antibody used for IP does not cross-react with the co-precipitated protein. | Co-IP |
| Insufficient Washing | Increase the number and/or duration of wash steps after the binding incubation to remove unbound proteins. Consider adding a low concentration of detergent (e.g., 0.05% Tween-20) to the wash buffer. | Co-IP, Pulldown |
| High Antibody Concentration | Titrate the antibody concentration to find the optimal amount that maximizes specific signal while minimizing background. | Co-IP, Pulldown |
| Interference from Fluorescent Compounds | In FP assays, screen test compounds for auto-fluorescence at the excitation (485 nm) and emission (528 nm) wavelengths used for the DCAF1 probe. | FP |
| Contamination | Ensure all reagents and equipment are clean to avoid contamination that could lead to spurious results. | All Assays |
Experimental Protocols and Workflows
General Protocol for a DCAF1 Co-Immunoprecipitation (Co-IP) Assay
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., containing NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing (Optional but Recommended): Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to your bait protein to the pre-cleared lysate and incubate for several hours to overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey"). Include an input control to verify protein expression.
DCAF1 Fluorescence Polarization (FP) Assay Workflow
Caption: Workflow for a DCAF1 Fluorescence Polarization (FP) binding assay.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common DCAF1 assay issues.
DCAF1 Signaling and Interaction Context
DCAF1 functions as a substrate receptor within the Cullin 4-RING E3 Ligase (CRL4) complex. This complex is essential for marking target proteins for degradation by the proteasome.
Caption: The role of DCAF1 in the CRL4 E3 ubiquitin ligase pathway.
References
- 1. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DCAF1 PROTAC Ternary Complex Formation
This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the formation of ternary complexes involving DCAF1-recruiting Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of PROTACs, and why is it important for DCAF1-based degraders?
A1: A PROTAC works by forming a "molecular bridge" between a target protein (Protein of Interest or POI) and an E3 ubiquitin ligase. This bridge, consisting of the POI, the PROTAC, and the E3 ligase, is called the ternary complex. For DCAF1 PROTACs, the ternary complex consists of the POI, the PROTAC, and the DCAF1 substrate receptor, which is part of the CUL4-DDB1 E3 ligase complex. The formation of a stable and productive ternary complex is the critical first step in the sequence of events that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[1] The stability and geometry of this complex are key determinants of the efficiency and selectivity of the degradation process.
Q2: What is "cooperativity" in ternary complex formation and how does it affect my DCAF1 PROTAC's performance?
A2: Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein partner influences its affinity for the other.
-
Positive Cooperativity (α > 1): The binding of the PROTAC to either DCAF1 or the target protein increases its affinity for the other protein. This is highly desirable as it stabilizes the ternary complex, even if the binary interactions are weak.[2][3] For example, a DCAF1-BRD9 PROTAC, DBr-1, showed a significant increase in affinity for DCAF1 in the presence of its target protein, BRD9, indicating positive cooperativity.[2]
-
Negative Cooperativity (α < 1): The binding of one protein partner hinders the binding of the other, which can lead to reduced degradation efficiency.
-
No Cooperativity (α = 1): The binding events are independent.
High positive cooperativity can lead to more potent and efficient degradation and is a key parameter to optimize in PROTAC design.[4]
Q3: My DCAF1 PROTAC forms a stable ternary complex in biochemical assays, but I see poor degradation in cells. What could be the reason?
A3: Several factors can cause a discrepancy between in vitro and cellular results:
-
Cellular Environment: The crowded intracellular environment, with competing endogenous proteins and different pH or ionic strength, can affect complex formation.
-
Cell Permeability: Your PROTAC may have poor cell permeability, preventing it from reaching its intracellular targets. This was observed with some DCAF1-BTK PROTACs with more complex linkers.
-
"Unproductive" Ternary Complex Geometry: A stable complex doesn't guarantee degradation. The orientation of the target protein relative to the E3 ligase might not be optimal for the transfer of ubiquitin. The linker length and attachment points are critical for achieving a productive conformation.
-
Ligase Availability and State: DCAF1 is part of the larger CRL4DCAF1 E3 ligase complex, which exists in different conformational states (e.g., an autoinhibited tetramer and an active dimer). The availability of the active form of the ligase in a specific cell type can influence PROTAC efficacy.
Q4: How does DCAF1 differ from more commonly used E3 ligases like CRBN or VHL in PROTAC design?
A4: DCAF1 offers a valuable alternative to CRBN and VHL, especially in overcoming resistance.
-
Essentiality: DCAF1 is considered an essential gene in many cell lines, which may reduce the likelihood of resistance developing through downregulation of the ligase itself, a mechanism sometimes observed with the non-essential ligase CRBN.
-
Structure and Substrate Recognition: DCAF1 is a WD40 repeat (WDR) domain-containing protein. Its substrate recognition mechanism and the surface available for PROTAC interaction differ from the smaller CRBN and VHL proteins, offering opportunities to target different protein interfaces and potentially achieve novel target degradation. Recent crystal structures of DCAF1-PROTAC-WDR5 ternary complexes show that DCAF1 loops provide significant surface plasticity to accommodate different substrates.
Troubleshooting Guide
Problem 1: No or Weak Ternary Complex Formation Detected in Biophysical Assays (SPR, ITC, TR-FRET)
| Potential Cause | Troubleshooting Steps |
| Poor Protein Quality | Verify the purity, concentration, and folding state of your DCAF1 and target protein constructs. Use techniques like SDS-PAGE, Size Exclusion Chromatography (SEC), and Dynamic Light Scattering (DLS) to check for purity and aggregation. |
| Inactive PROTAC | Confirm the identity, purity, and concentration of your PROTAC using NMR and LC-MS. Ensure it is fully dissolved in the assay buffer. |
| Suboptimal Assay Conditions | Optimize buffer conditions (pH, salt concentration, additives like TCEP or DTT). Perform buffer scouting to find the ideal conditions for complex formation. |
| Weak Binary Affinities | The individual binding affinities of the PROTAC to DCAF1 and the target protein may be too weak. While positive cooperativity can overcome this, initial binding is still required. Consider re-designing the warheads for improved binary affinity. |
| Incorrect Assay Setup (SPR) | Ensure proper immobilization of one binding partner without compromising its activity. Test different immobilization strategies (e.g., amine coupling vs. capture-based methods). Run controls with each component individually to establish baseline interactions. |
Problem 2: "Hook Effect" Observed in Proximity-Based Assays
The "hook effect" is a common phenomenon in proximity assays (e.g., TR-FRET, AlphaLISA) where the signal decreases at high PROTAC concentrations. This happens because excess PROTAC saturates both DCAF1 and the target protein, favoring binary complexes (DCAF1-PROTAC, POI-PROTAC) over the desired ternary complex (DCAF1-PROTAC-POI).
| Mitigation Strategy | Action |
| PROTAC Titration | Perform a wide, serial dilution of your PROTAC to fully characterize the bell-shaped curve. This will help identify the optimal concentration range for ternary complex formation. |
| Optimize Protein Concentrations | Systematically vary the concentrations of DCAF1 and the target protein to find a ratio that minimizes the hook effect. |
| Enhance Cooperativity | If the hook effect is severe, it may indicate low cooperativity. Rational design of the PROTAC linker or modification of the warheads can improve cooperativity and stabilize the ternary complex over the binary ones. |
Problem 3: Inconsistent Results Between Different Biophysical Assays
Different assays measure different thermodynamic and kinetic parameters of binding, which can lead to variations in results.
| Assay Comparison | Considerations |
| SPR/BLI vs. ITC | Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) measure binding kinetics (on/off rates) and affinity, and are sensitive to conformational changes. Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing thermodynamic parameters (ΔH, ΔS) and stoichiometry, but requires larger amounts of protein. |
| Biochemical vs. Cellular Assays | Biochemical assays (SPR, ITC, TR-FRET) use purified proteins and offer high control but lack physiological context. Cellular assays like NanoBRET™ measure complex formation in live cells, providing more physiologically relevant data but with potentially more confounding variables. |
| Solution | Use orthogonal methods to validate your findings. For example, confirm affinities from SPR with ITC and then verify complex formation in a cellular context with a NanoBRET assay. A good correlation between ternary complex dissociative half-life (measured by SPR) and intracellular degradation is often a strong indicator of an effective PROTAC. |
Quantitative Data Summary
The following tables summarize binding affinity and cooperativity data for exemplary DCAF1 PROTACs from published literature.
Table 1: Binary and Ternary Complex Affinities for DCAF1-BRD9 PROTAC (DBr-1)
| Interaction | Assay | Affinity (IC50 / KD) | Cooperativity (α) |
| DBr-1 to DCAF1 | TR-FRET | 27 nM (IC50) | N/A |
| DBr-1 to DCAF1 | SPR | 58 nM (KD) | N/A |
| DBr-1 to DCAF1 (in presence of 10 µM BRD9) | TR-FRET | 1.8 nM (IC50) | 15 |
| DBr-1 to DCAF1 (in presence of 10 µM BRD9) | SPR | 2.5 nM (KD) | 23.2 |
Table 2: Binary and Ternary Complex Affinities for DCAF1-BTK PROTACs
| PROTAC | Assay | DCAF1 Affinity (IC50) | DCAF1 Affinity + BTK (IC50) | Cooperativity (α) |
| DBt-3 | TR-FRET | 130 nM | 27 nM | 4.8 |
| DBt-4 | TR-FRET | 1000 nM | 140 nM | 7.1 |
| DBt-8 | TR-FRET | >4000 nM | 190 nM | >21 |
Key Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol is adapted for measuring DCAF1-PROTAC-POI interactions.
-
Immobilization:
-
Immobilize biotinylated DCAF1 protein onto a streptavidin-coated sensor chip to a target response level (e.g., ~100 Resonance Units, RU). Use a reference flow cell with no protein to subtract non-specific binding.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the DCAF1 and reference surfaces to determine the binary binding affinity (KD) between the PROTAC and DCAF1.
-
Separately, inject a series of concentrations of the target protein (POI) alone to assess its non-specific binding to the chip surface.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with varying concentrations of the PROTAC.
-
Inject these mixed solutions over the DCAF1 and reference surfaces.
-
An increase in RU compared to the injection of the PROTAC alone indicates the formation of the DCAF1-PROTAC-POI ternary complex.
-
-
Data Analysis:
-
Subtract the reference sensorgram from the active one.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding for simple interactions, or more complex models for kinetic analysis). The observed binding response at steady state can be plotted against the PROTAC concentration to visualize ternary complex formation, which often results in a bell-shaped curve due to the hook effect.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol is a proximity-based assay to measure complex formation in solution.
-
Reagent Preparation:
-
Use a labeled DCAF1 protein (e.g., His-tagged or biotinylated) and a corresponding FRET donor-labeled binding partner (e.g., Terbium-conjugated anti-His antibody or Streptavidin-Tb).
-
Use a fluorescently labeled tracer that binds to DCAF1 as the FRET acceptor.
-
-
Competitive Binding Assay (Binary Affinity):
-
In a microplate, add a fixed concentration of labeled DCAF1, the FRET donor, and the fluorescent tracer.
-
Add a serial dilution of the PROTAC.
-
Incubate to allow binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Measure the TR-FRET signal (ratio of acceptor to donor emission). The signal will decrease as the PROTAC displaces the tracer.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
-
Ternary Complex Cooperativity Assay:
-
Repeat the competitive binding assay, but pre-incubate all wells with a fixed, saturating concentration of the unlabeled target protein (POI).
-
A leftward shift in the IC50 curve compared to the binary assay indicates positive cooperativity. The cooperativity factor (α) can be calculated as the ratio of the IC50 without POI to the IC50 with POI.
-
Visualizations
Caption: Mechanism of Action for a DCAF1-recruiting PROTAC.
Caption: Troubleshooting workflow for optimizing DCAF1 PROTACs.
References
- 1. researchgate.net [researchgate.net]
- 2. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Welcome to the technical support center for DCAF1-related experiments. This guide provides troubleshooting advice and answers to frequently asked questions to help you mitigate non-specific binding and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of DCAF1 experiments?
A1: Non-specific binding refers to the interaction of proteins or other molecules with components of your assay system other than the intended target. In DCAF1 experiments, such as co-immunoprecipitation (Co-IP) or pull-down assays, this can involve your protein of interest or other cellular proteins sticking to the affinity beads, the antibody, or the reaction vessel, rather than specifically interacting with DCAF1 or its binding partners. This phenomenon can lead to high background noise and false-positive results, obscuring the true protein-protein interactions you aim to detect[1][2].
Q2: Why is it critical to control for non-specific binding in DCAF1 interaction studies?
A2: DCAF1 functions as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, mediating interactions with a variety of cellular and viral proteins[3][4][5]. The accuracy of experiments designed to identify or validate these interactors is paramount. Failing to control for non-specific binding can lead to the incorrect identification of DCAF1 substrates or partners, wasting significant time and resources on false leads. Blocking unoccupied sites on membranes and beads is a critical step to improve the signal-to-noise ratio and reduce background staining.
Q3: What are the primary causes of non-specific binding?
A3: Non-specific binding is primarily driven by two types of interactions:
-
Hydrophobic Interactions: Proteins can non-specifically adhere to hydrophobic surfaces on beads, tubes, or other proteins. Using non-ionic surfactants like Tween 20 can help disrupt these interactions.
-
Electrostatic (Charge-Based) Interactions: Proteins can stick to charged surfaces. This can be mitigated by adjusting the pH of your buffer or increasing the salt concentration (e.g., NaCl) to create a shielding effect.
Contaminating nucleic acids can also mediate false-positive protein-protein interactions, as the negatively charged polymer can adhere to basic surfaces on proteins, bridging a "bait" and "prey" protein that do not interact directly.
Troubleshooting Guide for Non-Specific Binding
Q4: I'm observing high background in my DCAF1 Co-IP/pull-down assay. What are the first steps to troubleshoot this?
A4: High background is a common issue. Here’s a systematic approach to address it:
-
Optimize Washing Steps: This is often the most effective solution. Increase the number of washes (from 3 to 5) and/or the stringency of your wash buffer. You can increase the concentration of salt (NaCl) or non-ionic detergents (Tween 20, Triton X-100).
-
Pre-clear Your Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone (e.g., Protein A/G beads). This step captures proteins that non-specifically bind to the beads themselves. Centrifuge to pellet the beads and use the supernatant for your immunoprecipitation.
-
Use a Blocking Agent: Before incubating with the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites.
-
Titrate Your Antibody: Using too much primary antibody can increase non-specific binding. Perform a titration experiment to find the lowest concentration of antibody that still efficiently pulls down your DCAF1 bait protein.
Experimental Protocols & Data
Protocol 1: Optimized Co-Immunoprecipitation for DCAF1
This protocol is designed to minimize non-specific binding when immunoprecipitating DCAF1 and its interacting partners.
1. Cell Lysis: a. Harvest cells and wash once with ice-cold PBS. b. Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with fresh protease inhibitors. c. Incubate on ice for 30 minutes with periodic vortexing. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
2. Pre-Clearing (Recommended): a. Transfer the supernatant to a new tube. b. Add 20-30 µL of a 50% slurry of Protein A/G magnetic beads. c. Incubate on a rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Immunoprecipitation: a. Add the anti-DCAF1 antibody (or anti-tag antibody for tagged DCAF1) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.
4. Capture and Washing: a. Add pre-washed and blocked Protein A/G beads to the lysate-antibody mixture. (To block, incubate beads with 1% BSA in PBS for 1 hour at 4°C). b. Incubate on a rotator for 1-2 hours at 4°C. c. Pellet the beads using a magnetic rack and discard the supernatant. d. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt or detergent concentrations). Invert the tube several times during each wash.
5. Elution: a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes. c. Pellet the beads and load the supernatant for SDS-PAGE and Western blot analysis.
Protocol 2: Negative Control Experiment (Mock IP)
Running a proper negative control is essential to distinguish specific interactors from non-specific background.
-
Isotype Control: Perform a parallel immunoprecipitation using a non-specific IgG antibody from the same host species and of the same isotype as your primary antibody.
-
No-Bait Control: For pull-down assays using tagged proteins (e.g., GST-DCAF1), run a parallel experiment using beads coupled to the tag alone (e.g., GST). This helps identify proteins that bind to the tag or the beads.
The procedure is identical to the main Co-IP protocol, simply substitute the specific antibody/bait with the control antibody/bait. Any protein that appears in the control lane is considered a non-specific binder.
Data Tables
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Effective for many antibodies; good for phosphoprotein detection as it lacks phosphoresidues. | Can cross-react with some antibodies; relatively expensive. |
| Non-Fat Dry Milk | 3-5% in PBS/TBS-T | Inexpensive and widely available; highly effective at blocking. | Not suitable for detecting phosphoproteins (contains casein) or biotinylated proteins (contains biotin). |
| Purified Casein | 1% in PBS/TBS | A purified alternative to milk, offering more consistency. | Shares the same limitations as milk regarding phosphoprotein and biotin (B1667282) systems. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Low cross-reactivity with mammalian antibodies. | May not be as robust a blocker as BSA or milk in all situations. |
| Commercial/Synthetic Buffers | Varies by manufacturer | Protein-free formulations; ideal for sensitive applications like phosphoprotein detection. | More expensive than traditional blocking agents. |
Table 2: Optimizing Lysis and Wash Buffers to Reduce Non-Specific Binding
| Buffer Component | Purpose | Recommended Concentration Range | Troubleshooting Action |
| Salt (NaCl, KCl) | Disrupts electrostatic interactions. | 150 mM - 500 mM | Increase concentration to reduce non-specific binding due to charge. Be cautious, as very high salt can also disrupt specific interactions. |
| Non-ionic Detergents (Triton X-100, NP-40, Tween 20) | Disrupts hydrophobic interactions and solubilizes proteins. | 0.1% - 1.0% | Increase concentration to reduce hydrophobic-based background. Tween 20 is milder than Triton X-100 or NP-40. |
| pH | Affects the overall charge of proteins. | 7.2 - 8.0 | Adjust pH away from the isoelectric point (pI) of your protein of interest to ensure it is charged and soluble, but be mindful of how pH changes affect protein-protein interactions. |
| Nuclease (e.g., Micrococcal Nuclease) | Degrades contaminating DNA/RNA that can mediate false-positive interactions. | Varies (follow manufacturer's protocol) | Add nuclease treatment to your lysate if you suspect nucleic acid-mediated non-specific binding, especially if DCAF1 or its partners are known DNA/RNA binders. |
Visual Guides
Caption: Workflow for a Co-IP experiment highlighting key stages for troubleshooting non-specific binding.
References
- 1. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Discovery of a Novel DCAF1 Ligand Using a Drug–Target Interaction Prediction Model: Generalizing Machine Learning to New Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Molecular Manipulation of DCAF1 by the Lentiviral Accessory Proteins Vpr and Vpx - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
How to validate the target engagement of DCAF1 binder 1 in live cells.
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound engages its intended molecular target within the complex environment of a living cell is a cornerstone of modern drug discovery. DCAF1 (DDB1 and CUL4 Associated Factor 1), a key substrate receptor for the CRL4 E3 ubiquitin ligase complex, has emerged as a critical target for novel therapeutics, particularly in the field of targeted protein degradation (PROTACs). Verifying that a small molecule binder, such as "DCAF1 Binder 1," successfully engages DCAF1 in live cells is paramount to validating its mechanism of action and advancing its development.
This guide provides a comprehensive comparison of two leading methodologies for quantifying live-cell target engagement: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay. We will delve into the principles of each technique, present hypothetical yet realistic quantitative data for "this compound," and provide detailed experimental protocols to enable researchers to select and implement the most suitable approach for their needs.
At a Glance: Comparing CETSA and NanoBRET for DCAF1
The choice between CETSA and NanoBRET often depends on the specific experimental goals, available resources, and desired throughput. CETSA provides a label-free assessment of target stabilization, while NanoBRET offers a highly sensitive, real-time measure of binding affinity.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[3][4] |
| Key Output | Target engagement confirmation (ΔTagg), Cellular Potency (EC50).[5] | Intracellular Affinity (IC50), Target Occupancy, Residence Time. |
| Format | Western Blot, ELISA, AlphaLISA, Mass Spectrometry. | 96- or 384-well plate-based luminescence/fluorescence detection. |
| Labeling Requirement | Label-free for the test compound. Requires a specific antibody for detection (e.g., Western Blot). | Requires genetic fusion of NanoLuc® to DCAF1 and a fluorescently labeled tracer molecule. |
| Throughput | Low to medium (Western Blot); High (HT-CETSA formats). | High; amenable to automated screening. |
| Advantages | - No modification of the compound is needed.- Measures engagement with the endogenous or unmodified target protein.- Applicable to a wide range of targets without needing specific probes. | - Highly sensitive and quantitative.- Provides real-time kinetic data (residence time).- Homogeneous "add-and-read" format simplifies workflow. |
| Disadvantages | - Not all binding events cause a significant thermal shift.- Western blot-based readout is semi-quantitative and laborious.- Lower throughput compared to NanoBRET. | - Requires genetic engineering of the target protein.- Requires development or availability of a specific fluorescent tracer.- Potential for steric hindrance from tags. |
Quantitative Performance Comparison
To illustrate the data generated from each assay, we present a hypothetical comparison of "this compound" against an alternative compound, "Alternative Binder 2."
Table 1: Isothermal Dose-Response CETSA (ITDR-CETSA) Data
This method measures the amount of soluble DCAF1 remaining at a fixed temperature across a range of compound concentrations to determine cellular potency (EC50).
| Compound | EC50 (µM) | Max Stabilization (% of DMSO) |
| This compound | 0.85 | 95% |
| Alternative Binder 2 | 5.2 | 70% |
| Vehicle (DMSO) | N/A | 10% (baseline) |
Table 2: CETSA Melt Curve Data
This experiment determines the shift in the apparent aggregation temperature (Tagg) of DCAF1 upon binder engagement.
| Compound (at 10 µM) | Tagg (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.5 | N/A |
| This compound | 56.2 | +3.7 |
| Alternative Binder 2 | 54.2 | +1.7 |
Table 3: NanoBRET Target Engagement Data
This assay measures the ability of the unlabeled binder to compete with a fluorescent tracer for binding to NanoLuc®-DCAF1, yielding an intracellular IC50 value.
| Compound | Intracellular IC50 (µM) |
| This compound | 0.25 |
| Alternative Binder 2 | 1.8 |
| Inactive Control | > 50 |
DCAF1 in the CRL4 Ubiquitin Ligase Pathway
DCAF1 serves as a substrate receptor within the Cullin 4-RING Ligase (CRL4) complex. It binds to the adaptor protein DDB1, which in turn is linked to the CUL4 scaffold and the RING-box protein RBX1. This complex recruits an E2 ubiquitin-conjugating enzyme to polyubiquitinate specific substrate proteins, marking them for degradation by the proteasome. Small molecule binders that engage DCAF1 can be developed into PROTACs to hijack this machinery and induce the degradation of neo-substrates.
Experimental Workflows & Protocols
Visualizing the workflow for each assay helps in understanding the key steps and differences.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from standard CETSA procedures for determining the thermal shift (melt curve) of DCAF1.
1. Cell Culture and Treatment: a. Culture a human cell line (e.g., HEK293T, HeLa) to approximately 80-90% confluency. b. Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) at a concentration of 5-10 x 10^6 cells/mL. c. Aliquot the cell suspension into two tubes. Treat one with the desired final concentration of "this compound" (e.g., 10 µM) and the other with vehicle (e.g., 0.1% DMSO). d. Incubate at 37°C for 1 hour to allow for compound entry and target engagement.
2. Thermal Challenge: a. Aliquot 50 µL of each cell suspension (binder-treated and vehicle-treated) into a series of PCR tubes, one for each temperature point. b. Use a thermal cycler with a temperature gradient function. Heat the tubes for 3 minutes at a range of temperatures (e.g., 46°C to 67°C in 3°C increments). c. Immediately after heating, cool the tubes to 4°C for 3 minutes.
3. Cell Lysis and Fractionation: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. b. To separate aggregated proteins from the soluble fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
4. Protein Analysis (Western Blot): a. Carefully collect the supernatant from each tube, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a standard method (e.g., BCA assay). c. Normalize the protein concentration for all samples. d. Denature samples in Laemmli buffer and resolve equal protein amounts via SDS-PAGE. e. Transfer proteins to a PVDF membrane. f. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. g. Incubate with a primary antibody specific for DCAF1 overnight at 4°C. h. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensity for DCAF1 at each temperature point for both binder- and vehicle-treated samples. b. Normalize the data by setting the intensity of the lowest temperature point (e.g., 46°C) to 100%. c. Plot the percentage of soluble DCAF1 against the temperature to generate melt curves. d. Determine the Tagg (temperature at which 50% of the protein is denatured) for each curve. The difference (ΔTagg) between the binder-treated and vehicle-treated curves indicates the degree of thermal stabilization. A positive shift confirms target engagement.
Detailed Protocol: NanoBRET® Target Engagement Assay
This protocol is adapted for DCAF1 based on established NanoBRET TE protocols for other E3 ligases like CRBN and VHL.
1. Cell Preparation and Transfection (Day 1): a. Seed HEK293T cells in a 6-well plate at a density that will result in 80-90% confluency on the day of transfection. b. Prepare a transfection complex containing a plasmid encoding DCAF1 fused to NanoLuc® luciferase (N- or C-terminal fusion) using a suitable transfection reagent (e.g., FuGENE® HD). c. Add the transfection complex to the cells and incubate for 24 hours.
2. Assay Preparation (Day 2): a. Prepare serial dilutions of "this compound" in Opti-MEM® I Reduced Serum Medium. b. Harvest the transfected cells by trypsinization, wash, and resuspend in Opti-MEM® to a concentration of 2 x 10^5 cells/mL. c. In a white, 384-well assay plate, dispense the diluted "this compound" and control compounds. d. Add the NanoLuc®-DCAF1 expressing cells to the wells. e. Prepare a solution of the fluorescent DCAF1 tracer at 2X the final desired concentration and add it to all wells. The optimal tracer concentration should be predetermined and is typically near its EC50 value for binding.
3. Assay Execution and Readout (Day 2): a. Incubate the plate at 37°C with 5% CO2 for 2 hours to allow the binding competition to reach equilibrium. b. Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it according to the manufacturer's instructions in Opti-MEM® containing an extracellular NanoLuc® inhibitor (to reduce background signal). c. Add the substrate solution to all wells. d. Read the plate within 10-20 minutes on a plate reader equipped with two filter channels: one for donor emission (460nm) and one for acceptor emission (618nm).
4. Data Analysis: a. Calculate the raw BRET ratio for each well by dividing the acceptor signal (618nm) by the donor signal (460nm). b. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. c. Normalize the data using vehicle-treated wells (high BRET signal, 100%) and a control with excess unlabeled ligand (low BRET signal, 0%). d. Plot the normalized BRET signal against the log concentration of "this compound". e. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which reflects the intracellular potency of the binder.
By carefully considering the principles and practicalities of both CETSA and NanoBRET, researchers can effectively and quantitatively validate the live-cell target engagement of DCAF1 binders, generating the critical data needed to drive drug discovery projects forward.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
DCAF1 vs. VHL: A Comparative Guide to E3 Ligases for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase has been a workhorse for PROTAC development. However, the expanding toolbox of E3 ligase recruiters has brought DDB1 and CUL4 associated factor 1 (DCAF1) into the spotlight as a promising alternative. This guide provides an objective, data-driven comparison of DCAF1 and VHL for TPD, offering insights into their respective strengths and weaknesses to aid researchers in selecting the optimal E3 ligase for their specific target and therapeutic goals.
Performance Comparison: DCAF1 vs. VHL
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum level of degradation (Dmax), indicating its efficacy.
A head-to-head comparison of PROTACs targeting the bromodomain-containing protein 9 (BRD9) using DCAF1, VHL, and Cereblon (CRBN) as the E3 ligase recruiters provides valuable insights into their relative performance.
| Target | E3 Ligase | PROTAC | DC50 (nM) | Dmax (%) | Cell Line |
| BRD9 | DCAF1 | DBr-1 | 90 | >80 | HEK293/BRD9-HiBiT |
| BRD9 | VHL | VZ185 | 32 | >90 | HEK293/BRD9-HiBiT |
| BRD9 | CRBN | dBRD9 | 24 | >90 | HEK293/BRD9-HiBiT |
| BRD4 | DCAF1 | YT117R | ~100 | >90 | 22Rv1 |
| FKBP12 | DCAF1 | YT47R | ~250 | >80 | HEK293T (overexpressed) |
Table 1: Comparative degradation performance of DCAF1- and VHL-based PROTACs. Data for BRD9 degradation is from a comparative study.[1] Data for BRD4 and FKBP12 are from studies on DCAF1-based PROTACs.[2]
As shown in the table, for the degradation of BRD9, the VHL-based PROTAC VZ185 (DC50 = 32 nM) and the CRBN-based PROTAC dBRD9 (DC50 = 24 nM) demonstrated higher potency than the DCAF1-based PROTAC DBr-1 (DC50 = 90 nM)[1]. However, all three PROTACs achieved a high maximal degradation of over 80-90%. It is important to note that the efficiency of a PROTAC is highly dependent on the specific target, the ligands used, and the linker connecting them. For other targets like BRD4, DCAF1-recruiting PROTACs have been shown to induce potent degradation.[2]
A significant advantage of exploring alternative E3 ligases like DCAF1 is the potential to overcome resistance to more commonly used ligases. Studies have shown that DCAF1-based PROTACs can effectively degrade target proteins in cells that have acquired resistance to CRBN- or VHL-based degraders.[3]
Signaling Pathways and Mechanism of Action
The degradation of a target protein by a PROTAC is a multi-step process initiated by the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
DCAF1-Mediated Degradation
DCAF1 is a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4). The CRL4 complex consists of a scaffold protein (CUL4A or CUL4B), a RING-box protein (RBX1), and an adaptor protein, DNA damage-binding protein 1 (DDB1), which recruits substrate receptors like DCAF1.
VHL-Mediated Degradation
VHL is the substrate recognition component of the VHL-Elongin B/C (VBC) E3 ligase complex, which is a type of Cullin 2 (CUL2)-RING ligase. This complex is composed of VHL, Elongin B, Elongin C, the scaffold protein CUL2, and the RING-box protein RBX1.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of DCAF1-Based PROTAC Efficacy in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of DCAF1-based Proteolysis Targeting Chimeras (PROTACs) against alternative strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The emergence of PROTACs has revolutionized therapeutic development by enabling targeted protein degradation. While much of the initial focus has been on hijacking the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), researchers are increasingly turning to other E3 ligases to overcome challenges such as acquired resistance. DCAF1 (DDB1 and CUL4 associated factor 1) has emerged as a promising alternative. This guide summarizes key in vivo validations of DCAF1-based PROTACs in animal models, providing a comparative analysis of their efficacy.
Overcoming Resistance with DCAF1-Based PROTACs
A significant advantage of DCAF1-based PROTACs is their ability to degrade target proteins in models of resistance to CRBN-based degraders.[1][2] This has been demonstrated with the DCAF1-BTK PROTAC, DBt-10 , which effectively degrades Bruton's tyrosine kinase (BTK) in cells with acquired resistance to CRBN-BTK PROTACs.[1][2] The development of potent and selective DCAF1-based PROTACs like DBt-10 highlights the potential of this E3 ligase to address clinical resistance mechanisms.[1]
In Vivo Efficacy of DCAF1-Based PROTACs: A Comparative Summary
The following tables summarize the in vivo efficacy of notable DCAF1-based PROTACs from preclinical studies.
Table 1: In Vivo Efficacy of DCAF1-BTK PROTACs
| Compound | Target | Animal Model | Dosing Regimen | Efficacy | Comparison | Reference |
| DBt-10 | BTK | Human lymphoma CDX mouse models | Not specified in snippets | Potent and selective degradation | Overcomes resistance to CRBN-BTK PROTACs |
Detailed quantitative data on tumor growth inhibition and specific dosing for DBt-10 requires access to the full publication.
Table 2: In Vivo Efficacy of DCAF15-BRD4 PROTACs
| Compound | Target | Animal Model | Dosing Regimen | Efficacy | Comparison | Reference |
| DP1 | BRD4 | SCID mice with SU-DHL-4 xenografts | 12-day administration | Reduced tumor weight and reduced BRD4 and c-MYC levels in tumors | Comparable cell proliferation inhibition to JQ1 (BET inhibitor) in vitro |
DP1 utilizes DCAF15, a member of the DCAF subfamily, demonstrating the broader potential of this E3 ligase family for targeted protein degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Animal Models
-
Human Lymphoma Cell-Derived Xenograft (CDX) Models: These models are used to evaluate the efficacy of DCAF1-BTK PROTACs in a setting that mimics human lymphoma.
-
SCID Mice with SU-DHL-4 Xenografts: Severe combined immunodeficient (SCID) mice are engrafted with the SU-DHL-4 lymphoma cell line to assess the in vivo activity of DCAF15-based BRD4 degraders.
Key Methodologies
-
Western Blot and Immunohistochemistry: These techniques are employed to confirm the degradation of the target protein (e.g., BRD4 and its downstream effector c-MYC) within the excised xenograft tumors.
-
Cell Proliferation Assays (MTS): Used to compare the in vitro antiproliferative effects of the PROTAC with traditional inhibitors like JQ1.
-
Apoptosis Assays (FACS): Flow cytometry is used to quantify apoptosis induction in cancer cells following treatment with the DCAF1-based PROTAC.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
DCAF1-Based PROTAC Mechanism of Action
References
A comprehensive review of recently developed DCAF1-based PROTACs.
A comprehensive review of recently developed DCAF1-based Proteolysis Targeting Chimeras (PROTACs) reveals a burgeoning field poised to expand the horizons of targeted protein degradation. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visualizations of key biological and experimental processes.
The landscape of targeted protein degradation (TPD), a revolutionary therapeutic modality, has been largely dominated by PROTACs that hijack a limited number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2] However, the emergence of resistance to CRBN-based therapies and the desire to broaden the scope of degradable proteins have spurred the exploration of alternative E3 ligases.[3][4] In this context, DDB1 and CUL4 associated factor 1 (DCAF1) has emerged as a promising and essential E3 ligase receptor for the development of novel PROTACs.[5]
DCAF1, also known as VprBP, is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4DCAF1) and is unique in its ability to also service the EDVP E3 ligase complex. Its essential role in cellular homeostasis makes it an attractive alternative to non-essential ligases like CRBN, potentially mitigating resistance mechanisms involving ligase downregulation. Recent breakthroughs have led to the discovery of both covalent and non-covalent DCAF1 binders, enabling the creation of a new generation of PROTACs targeting a diverse range of proteins.
Mechanism of Action: DCAF1-based PROTACs
DCAF1-based PROTACs operate through the canonical PROTAC mechanism. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI) and another ligand that recruits DCAF1, connected by a flexible linker. This induced proximity facilitates the formation of a ternary complex between the POI, the PROTAC, and the DCAF1 E3 ligase. Once this complex is formed, the E3 ligase machinery ubiquitinates the POI, marking it for degradation by the 26S proteasome.
Comparative Analysis of Recently Developed DCAF1-based PROTACs
Recent research has yielded a variety of DCAF1-based PROTACs targeting several clinically relevant proteins. These can be broadly categorized based on the nature of their DCAF1 ligand: covalent (electrophilic) and non-covalent (reversible).
Covalent DCAF1-based PROTACs
A notable development in this area is the creation of electrophilic PROTACs that stereoselectively and site-specifically react with a cysteine residue (C1113) in DCAF1. This approach has been successfully applied to degrade targets such as FKBP12 and BRD4.
Non-covalent DCAF1-based PROTACs
The discovery of potent, non-covalent DCAF1 binders has significantly advanced the field, offering an alternative to covalent targeting. These reversible binders have been incorporated into PROTACs to effectively degrade proteins like BRD9, Bruton's tyrosine kinase (BTK), and WDR5. A key advantage of this approach is the potential to overcome resistance observed with other E3 ligase-based degraders.
The following tables summarize the quantitative performance data for recently developed DCAF1-based PROTACs.
Table 1: Degradation Performance of Covalent DCAF1-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Publication |
| YT47R | FKBP12 | HEK293T | ~1000 | ~80 | |
| YT117R | BRD4 | HEK293T | ~500 | ~60 |
Table 2: Degradation Performance of Non-covalent DCAF1-based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Publication |
| DBr-1 | BRD9 | HEK293 | ~100-200 | >90 | |
| DBt-10 | BTK | TMD8 | ~1000 | >80 | |
| DDa-1 | Multiple | HEK293T | 50-500 | >80 | |
| WDR5 PROTACs | WDR5 | Various | 100-1000 | >70 |
Table 3: Binding Affinities of DCAF1 Binders and PROTACs
| Compound | Binding Target | Assay Type | KD / IC50 (nM) | Publication |
| OICR-8268 | DCAF1 | SPR | 38 | |
| Compound 13 | DCAF1 | SPR | <50 | |
| DBr-1 | DCAF1 | SPR | 209 | |
| DBt-3 | DCAF1 | TR-FRET | ~130 | |
| DBt-4 | DCAF1 | TR-FRET | ~1000 |
Key Experimental Protocols
The development and characterization of PROTACs rely on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the development of DCAF1-based PROTACs.
Target Protein Degradation Assay (Western Blot)
This assay is fundamental for quantifying the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then treated with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are denatured, separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software. The target protein levels are normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are then determined from a dose-response curve.
Binding Affinity Assays
Determining the binding affinity of the PROTAC for both the target protein and the E3 ligase is crucial for understanding its mechanism and for structure-activity relationship (SAR) studies.
-
Surface Plasmon Resonance (SPR): This label-free technique measures real-time binding interactions. Typically, one protein (e.g., DCAF1) is immobilized on a sensor chip, and the PROTAC (analyte) is flowed over the surface at various concentrations. The change in the refractive index upon binding is measured, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a proximity-based assay that measures the binding of a PROTAC in solution. It often involves a fluorescently labeled binder (tracer) that competes with the PROTAC for binding to the target protein, which is typically tagged (e.g., with His or GST) and coupled to a FRET partner. A decrease in the FRET signal with increasing PROTAC concentration indicates competitive binding, from which an IC50 value can be determined.
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including KD, enthalpy (ΔH), and entropy (ΔS).
Ternary Complex Formation Assays
Confirming that the PROTAC induces the formation of a stable ternary complex is a critical step in validating its mechanism of action.
-
In Vitro Pull-down Assays: This method involves incubating purified, tagged proteins (e.g., His-tagged DCAF1 and GST-tagged POI) with the PROTAC. One of the tagged proteins is then captured on affinity beads (e.g., Ni-NTA for His-tag). The presence of the other protein in the pull-down fraction, detected by Western blot, indicates the formation of the ternary complex.
-
Proximity-Based Cellular Assays: Techniques like NanoBRET or AlphaLISA can be used in live cells to monitor ternary complex formation. These assays rely on energy transfer between a donor and an acceptor molecule fused to the POI and DCAF1, respectively. An increase in signal upon PROTAC treatment signifies that the two proteins have been brought into close proximity.
Future Outlook
The development of DCAF1-based PROTACs is rapidly advancing, offering promising new avenues for TPD. These novel degraders have already demonstrated efficacy against clinically validated targets and have shown the potential to overcome resistance mechanisms that plague existing TPD therapies. Future research will likely focus on expanding the repertoire of DCAF1 binders, optimizing linkerology to enhance ternary complex formation and degradation efficiency, and exploring the therapeutic potential of DCAF1-based PROTACs in a wider range of diseases. The continued exploration of this essential E3 ligase will undoubtedly be a key driver of innovation in the field of targeted protein degradation.
References
- 1. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. DCAF1-based PROTACs with activity against clinically validated targets overcoming intrinsic- and acquired-degrader resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Decoding the Mechanism of Action for Novel DCAF1 Binders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The recruitment of E3 ubiquitin ligases for targeted protein degradation has emerged as a transformative therapeutic modality. DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex (CRL4-DCAF1), is a key player in this process. For researchers developing novel DCAF1 binders, either as inhibitors or as part of Proteolysis Targeting Chimeras (PROTACs), rigorously confirming the mechanism of action is paramount. This guide provides a comparative framework and detailed experimental protocols to validate and characterize novel DCAF1 binders.
The CRL4-DCAF1 Ubiquitination Pathway
The canonical mechanism involves the formation of a ternary complex between the DCAF1 substrate receptor, a PROTAC, and the target protein. This proximity induces the ubiquitination of the target protein by the CRL4 E3 ligase complex, marking it for degradation by the proteasome.
A Step-by-Step Workflow for Mechanism of Action Confirmation
A logical and sequential experimental workflow is crucial to build a comprehensive data package that robustly supports the intended mechanism of action.
Comparative Data for a Novel DCAF1 Binder
To contextualize the performance of a novel DCAF1 binder, it is essential to compare its key parameters with known binders. Here, we present a hypothetical data summary for a "Novel Binder" against a well-characterized non-covalent binder (OICR-8268) and a covalent PROTAC (YT117R).
| Parameter | Novel Binder (Hypothetical) | OICR-8268 (Non-covalent) | YT117R (Covalent PROTAC) |
| Binding Affinity (to DCAF1) | |||
| SPR (KD) | 25 nM | 38 nM[1][2] | Covalent |
| ITC (KD) | 50 nM | 278 nM[1] | N/A |
| Cellular Target Engagement | |||
| CETSA (EC50) | 8 µM | 10 µM[3] | Not Reported |
| Ternary Complex Formation | |||
| Co-IP | Target-dependent | Target-dependent | BRD4-dependent[4] |
| Target Degradation (e.g., BRD4) | |||
| DC50 | 50 nM | N/A (Binder only) | ~100 nM |
| Dmax | >90% | N/A (Binder only) | ~80% |
Key Experimental Protocols
Detailed and reproducible protocols are the bedrock of robust scientific inquiry. Below are methodologies for the pivotal experiments in confirming the mechanism of action.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To quantify the binding affinity (KD) of the novel binder to purified DCAF1 protein.
Methodology:
-
Immobilize recombinant human DCAF1 protein on a CM5 sensor chip via amine coupling.
-
Prepare a dilution series of the novel binder in a suitable running buffer (e.g., HBS-EP+).
-
Inject the binder dilutions over the DCAF1-coated and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a low pH buffer.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the novel binder engages DCAF1 within a cellular context.
Methodology:
-
Culture cells (e.g., HEK293T) and treat with the novel binder or vehicle control (DMSO) for a specified duration.
-
Harvest and resuspend the cells in a buffered solution.
-
Aliquot the cell suspension and heat to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by rapid cooling.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-DCAF1 antibody.
-
Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the binder indicates target stabilization and engagement.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To demonstrate the formation of the DCAF1-binder-target protein ternary complex in cells.
Methodology:
-
Co-transfect cells with tagged versions of the target protein (e.g., HA-tagged) and DCAF1 (e.g., FLAG-tagged).
-
Treat the cells with the novel binder or DMSO. To stabilize the complex, a proteasome inhibitor (e.g., MG132) can be added.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with anti-HA magnetic beads to immunoprecipitate the target protein.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using anti-FLAG and anti-HA antibodies. The presence of DCAF1 in the target protein immunoprecipitate indicates the formation of the ternary complex.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the novel binder induces DCAF1-mediated ubiquitination of the target protein.
Methodology:
-
Combine purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, the CRL4-DCAF1 complex, and the target protein in a reaction buffer.
-
Add ATP to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to polyubiquitinated target protein should be observed in the presence of the novel binder.
Quantitative Proteomics for Target Degradation
Objective: To globally and unbiasedly quantify the degradation of the target protein and assess the selectivity of the novel binder.
Methodology:
-
Treat cells with the novel binder at various concentrations and time points, including a vehicle control.
-
Harvest the cells and lyse them.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of proteins across the different treatment conditions.
-
Determine the extent of target protein degradation (DC50 and Dmax) and identify any off-target effects.
Interpreting the Results: A Decision-Making Framework
The collective data from these experiments will provide a comprehensive picture of the novel binder's mechanism of action. The following decision tree can guide the interpretation of the results.
By systematically applying these experimental approaches and comparing the results to established benchmarks, researchers can confidently elucidate the mechanism of action of novel DCAF1 binders, paving the way for the development of next-generation protein degraders and chemical probes.
References
- 1. OICR-8268 | DCAF1 ligand | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation by electrophilic PROTACs that stereoselectively and site-specifically engage DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DCAF1 Binders: Unveiling Potency and Selectivity
In the rapidly evolving field of targeted protein degradation (TPD), the recruitment of E3 ubiquitin ligases is a critical component for the successful development of potent and selective degraders, such as proteolysis-targeting chimeras (PROTACs). DDB1 and CUL4 associated factor 1 (DCAF1) has emerged as a promising E3 ligase substrate receptor for TPD, offering a potential alternative to the more commonly utilized VHL and Cereblon ligases. This guide provides a comparative analysis of recently developed DCAF1 binders, focusing on their binding affinity, cellular potency, and selectivity, supported by experimental data and detailed methodologies.
Quantitative Comparison of DCAF1 Binders
The development of DCAF1-directed PROTACs and molecular glues necessitates a thorough understanding of the binding characteristics of the ligands that engage this E3 ligase. The following table summarizes the quantitative data for several reported DCAF1 binders, offering a side-by-side comparison of their potencies.
| Compound/Binder | Type | Target Protein (in PROTAC) | Binding Affinity (K D ) | Cellular Potency (DC 50 ) | Assay Method(s) | Reference |
| Compound 3d (S-enantiomer) | Non-covalent | N/A (binder only) | 490 ± 90 nM | N/A | SPR, ITC | [1][2] |
| Compound 3c (R-enantiomer) | Non-covalent | N/A (binder only) | 13.5 ± 0.2 µM | N/A | SPR | [1][2] |
| Z1391232269 | Non-covalent | N/A (binder only) | 11.5 ± 4.2 µM | N/A | SPR | [1] |
| OICR-8268 (26e) | Non-covalent | N/A (binder only) | 38 nM | EC 50 = 10 µM (CETSA) | SPR, CETSA | |
| CYCA-117-70 | Non-covalent | N/A (binder only) | ~70 µM | N/A | SPR | |
| Binder 13 | Non-covalent | BRD9 (in DBr-1) | <50 nM | DBr-1 DC 50 < 10 nM | SPR, TR-FRET | |
| DBr-1 | PROTAC | BRD9 | K D < 50 nM (for binder 13) | < 10 nM | SPR, TR-FRET, HiBiT | |
| DBt-10 | PROTAC | BTK | Not explicitly stated | Potent degradation | Cellular Assays | |
| MY-1B (azetidine acrylamide) | Covalent | FKBP12 (in PROTAC) | Not applicable | Potent degradation | Chemoproteomics |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the DCAF1-mediated protein degradation pathway and a typical experimental workflow for evaluating DCAF1 binders.
Experimental Protocols
A critical aspect of comparing different chemical probes is understanding the methodologies used to generate the data. Below are detailed protocols for key experiments cited in the evaluation of DCAF1 binders.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free biophysical technique used to measure the binding affinity between two molecules in real-time.
-
Objective: To determine the equilibrium dissociation constant (K D ) of a DCAF1 binder.
-
General Procedure:
-
The DCAF1 protein (specifically the WD40 domain) is typically immobilized on the surface of a sensor chip.
-
A series of concentrations of the small molecule binder are flowed over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of the binder binding to the immobilized protein, is measured and recorded as a sensorgram.
-
The association (k on ) and dissociation (k off ) rates are determined from the sensorgram.
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k off /k on . For some interactions, a steady-state analysis is performed by plotting the response at equilibrium against the analyte concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH).
-
Objective: To provide an orthogonal confirmation of binding affinity and to characterize the thermodynamics of the interaction.
-
General Procedure:
-
The DCAF1 protein is placed in the sample cell of the calorimeter.
-
The small molecule binder is loaded into the injection syringe.
-
A series of small aliquots of the binder are injected into the protein solution.
-
The heat change upon each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine K D , n, and ΔH.
-
Cellular Degradation Assays (e.g., Western Blot, HiBiT)
These assays are used to quantify the degradation of a target protein in a cellular context following treatment with a DCAF1-based PROTAC.
-
Objective: To determine the concentration-dependent degradation of a target protein (DC 50 ) and the maximal degradation (D max ).
-
Western Blot Protocol:
-
Cells are seeded in multi-well plates and treated with varying concentrations of the DCAF1 PROTAC for a specified period (e.g., 2, 4, 8, 24 hours).
-
Following treatment, cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative protein levels.
-
-
NanoBRET/HiBiT Protocol:
-
A cell line is engineered to express the target protein fused with a small peptide tag (e.g., HiBiT).
-
These cells are treated with the DCAF1 PROTAC at various concentrations.
-
A detection reagent containing a larger complementary fragment (LgBiT) and a substrate is added.
-
The HiBiT and LgBiT fragments reconstitute a functional NanoLuc luciferase, and the resulting luminescence is measured.
-
The luminescence signal is proportional to the amount of the target protein remaining in the cells.
-
Conclusion
The exploration of DCAF1 as an E3 ligase for targeted protein degradation is a burgeoning area of research. The development of both covalent and non-covalent binders with varying potencies provides a valuable toolkit for the creation of novel PROTACs. The data presented in this guide highlights the significant progress made in identifying high-affinity DCAF1 ligands. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings, ultimately paving the way for the development of the next generation of protein degraders with improved efficacy and selectivity profiles. The ability to harness DCAF1 also presents a promising strategy to overcome resistance mechanisms that may arise with degraders recruiting other E3 ligases.
References
Assessing the therapeutic potential of DCAF1 degraders compared to traditional inhibitors.
For Immediate Release
This guide provides a comprehensive comparison of DCAF1 (DDB1 and CUL4 Associated Factor 1) degraders, specifically Proteolysis Targeting Chimeras (PROTACs), and traditional small molecule inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting DCAF1.
DCAF1 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex and is implicated in various cellular processes, including cell cycle regulation, DNA damage response, and viral pathogenesis.[1][2] Its role in cancer and viral infections has made it an attractive therapeutic target.[3][4] This guide will delve into the mechanisms of action, comparative efficacy, and experimental evaluation of both DCAF1-targeted therapeutic modalities.
Mechanism of Action: Degraders vs. Inhibitors
Traditional inhibitors function by binding to a target protein, typically at its active site, to block its activity. In contrast, DCAF1 degraders are heterobifunctional molecules that recruit DCAF1 to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This fundamental difference in their mechanism of action leads to distinct therapeutic profiles.
Quantitative Performance Comparison
The efficacy of degraders is measured by their ability to reduce the levels of a target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation). In contrast, inhibitors are evaluated by their ability to block protein function, measured by the IC50 (concentration for 50% inhibition). Below is a comparison of DCAF1-based PROTACs and their corresponding traditional inhibitors for two clinically relevant targets: Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 9 (BRD9).
| Target | Therapeutic Modality | Compound | Performance Metric | Value (nM) | Cell Line | Reference |
| BTK | DCAF1 Degrader | DBt-10 | DC50 | 149 | TMD8 | [5] |
| Traditional Inhibitor | Ibrutinib | IC50 | ~10 | DOHH2 | ||
| Traditional Inhibitor | Dasatinib | IC50 | 81.8 (mean) | OSCC lines | ||
| BRD9 | DCAF1 Degrader | DBr-1 | DC50 | 90 | HEK293 | |
| Traditional Inhibitor | BI-9564 | KD (ITC) | 14 | - |
Note: Direct comparison of potency can be complex due to differences in assay conditions and cell lines. The data presented is for illustrative purposes based on available literature.
DCAF1 Signaling Pathways
DCAF1 is a crucial node in several signaling pathways implicated in both normal cellular function and disease. Its role as a substrate receptor for the CRL4 and EDVP E3 ligase complexes allows it to regulate the stability of a wide range of proteins.
DCAF1 in Cancer Progression
In cancer, DCAF1 has been shown to be involved in pathways that promote cell proliferation and survival. For example, it can regulate the PTEN/PI3K/Akt signaling pathway and is also involved in the degradation of tumor suppressors like p53.
DCAF1 in Viral Infection (HIV)
DCAF1 is hijacked by viral proteins, such as HIV-1 Vpr, to induce the degradation of host antiviral factors and to arrest the cell cycle, thereby creating a more favorable environment for viral replication.
Experimental Protocols
Accurate assessment of degrader and inhibitor performance is critical for their development. The following are detailed methodologies for key experiments.
Experimental Workflow for Compound Evaluation
A typical workflow for evaluating and comparing DCAF1 degraders and inhibitors involves a series of in vitro and cell-based assays to determine their respective potencies and mechanisms of action.
Western Blot Protocol for Protein Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of a target protein following treatment with a DCAF1 degrader.
Materials:
-
Cultured cells expressing the target protein
-
DCAF1 degrader compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-range of the DCAF1 degrader and vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.
HiBiT Assay Protocol for Quantitative Protein Degradation
Objective: To quantitatively measure the kinetics of target protein degradation in live cells.
Materials:
-
CRISPR/Cas9-engineered cell line with an 11-amino-acid HiBiT tag on the endogenous target protein.
-
LgBiT protein (complementation partner for HiBiT).
-
Lytic or live-cell substrate for luminescence detection.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque-bottom multi-well plate.
-
Compound Addition: Treat cells with a serial dilution of the DCAF1 degrader.
-
Luminescence Measurement (Lytic Endpoint):
-
After the desired treatment duration, add a lytic reagent containing LgBiT protein and substrate.
-
Incubate to allow cell lysis and signal generation.
-
Measure luminescence.
-
-
Luminescence Measurement (Live-Cell Kinetic):
-
Add a live-cell substrate and LgBiT to the cells.
-
Measure luminescence at multiple time points to monitor degradation kinetics in real-time.
-
-
Data Analysis: Calculate the percentage of protein degradation by normalizing the luminescent signal of treated cells to that of vehicle-treated cells. Determine degradation parameters such as rate, Dmax, and DC50.
Conclusion
DCAF1 degraders represent a promising therapeutic strategy with a distinct mechanism of action compared to traditional inhibitors. By inducing the complete removal of the target protein, degraders may offer advantages in terms of overcoming inhibitor resistance and achieving a more profound and sustained therapeutic effect. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these two modalities. Further research and head-to-head preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of DCAF1 degraders.
References
- 1. CRL4-DCAF1 Ubiquitin Ligase Dependent Functions of HIV Viral Protein R and Viral Protein X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Functions of the HIV1 protein Vpr and its action through the DCAF1•DDB1•Cullin4 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of DCAF1 Binder 1: A Procedural Guide
For researchers and scientists in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of DCAF1 binder 1, a selective ligand for the CRL4 DCAF1 E3 ligase complex used in targeted protein degradation research.[1][2] In the absence of specific manufacturer disposal instructions, this compound should be treated as a potentially hazardous chemical and managed in accordance with general laboratory hazardous waste protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound, which should be available from the supplier.[2][3] The SDS contains detailed information regarding physical and chemical properties, hazards, and emergency procedures. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
Step-by-Step Disposal Protocol
The following procedure is based on established guidelines for the disposal of laboratory chemical waste and should be adapted to comply with your institution's specific policies and local regulations.[4]
Step 1: Waste Identification and Classification
-
Treat this compound as a hazardous chemical waste unless confirmed otherwise by the SDS or your institution's Environmental Health & Safety (EH&S) department.
-
Do not dispose of this compound down the sink or in regular trash. Many organic compounds are not suitable for drain disposal due to toxicity and lack of biodegradability.
Step 2: Waste Segregation
-
Proper segregation is crucial to prevent dangerous reactions.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solvent (e.g., DMSO, DMF), collect it in a separate, compatible liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or blades, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.
Step 3: Waste Container Management
-
Use only containers that are chemically compatible with the waste and are in good condition with secure, leak-proof closures.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of a mixture, including solvents.
-
Keep the waste container closed at all times, except when adding waste.
Step 4: Accumulation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and away from sinks or floor drains.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 5: Arranging for Disposal
-
Contact your institution's EH&S or hazardous waste management department to schedule a pickup for the waste.
-
Follow all institutional procedures for waste handover, including any required documentation.
Quantitative Data Summary
The following table summarizes key information for this compound. Researchers should always refer to the product-specific SDS for complete and accurate data.
| Property | Value | Source |
| Molecular Formula | C28H35ClN6O | |
| Storage Temperature | -20°C or -80°C for stock solutions | |
| Solubility | Soluble in DMSO, DMF | |
| Disposal Method | Via institutional hazardous waste program; do not discard in drain or trash. | |
| Hazard Class | Consult Safety Data Sheet (SDS) | - |
| Toxicity Data | Consult Safety Data Sheet (SDS) | - |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow emphasizes safety, compliance, and the importance of consulting institutional resources.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling DCAF1 binder 1
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with DCAF1 binder 1. As a selective ligand for the CRL4 DCAF1 E3 ligase complex, this compound is integral to targeted protein degradation (TPD) research.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is classified as a Proteolysis-Targeting Chimera (PROTAC). Therefore, handling should follow stringent safety protocols applicable to potent, biologically active small molecules.
Personal Protective Equipment (PPE)
Due to the high potency and potential for off-target effects of PROTACs, a comprehensive safety approach combining appropriate PPE with robust engineering controls is mandatory.[2] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove must be changed immediately upon contamination. | Prevents skin contact and absorption. The extra layer provides additional protection against breaches.[2][3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the compound.[3] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron is recommended for procedures with a higher risk of splashes. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary when handling the solid compound or if aerosols may be generated. | Prevents inhalation of the potent compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to proper laboratory procedures is critical for ensuring personnel safety and preventing contamination.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a clearly labeled, sealed container within a designated, secure, and well-ventilated area. To ensure stability, adhere to the supplier's recommended storage temperature, typically -20°C or -80°C.
2. Preparation of Stock Solutions:
-
Engineering Controls: All weighing and solution preparation activities must be conducted inside a certified chemical fume hood or a powder handling enclosure.
-
Handling Solid Compound: Use a dedicated spatula and weighing paper to handle the solid powder.
-
Dissolution: To minimize dust generation, add the solvent (e.g., DMSO) directly to the vial containing the solid compound.
-
Hygiene: Eating, drinking, and smoking are strictly prohibited in the handling area. Always wash hands thoroughly after handling the compound.
3. In Vitro Experimental Protocol:
-
Aseptic Environment: Perform serial dilutions within a biological safety cabinet (BSC) to maintain both sterility and containment.
-
Application: Carefully add the diluted compound to cell culture plates.
-
Waste Segregation: All materials that come into contact with this compound, including pipette tips, tubes, and cell culture plates, must be considered contaminated.
Spill Management
In the event of a spill, immediate and proper response is crucial to mitigate exposure and contamination.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Utilize Full PPE: Before cleanup, don full personal protective equipment as detailed in the table above.
-
Containment:
-
For Liquid Spills: Absorb the spill using an inert material such as sand or diatomite.
-
For Solid Spills: Carefully sweep or vacuum the material, ensuring no dust is generated.
-
-
Decontamination and Disposal: Collect all contaminated materials into a sealed, labeled container for proper disposal as hazardous waste.
Disposal Plan
The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.
-
Waste Classification: All materials contaminated with this compound, including unused compound, empty vials, contaminated PPE, and experimental waste, must be classified as hazardous chemical waste.
-
Disposal Route: Dispose of all waste through an approved waste disposal facility in strict accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Safety and Handling Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
